molecular formula C3H7ClFNO2 B7949401 Fluoro-beta-alanine hydrochloride

Fluoro-beta-alanine hydrochloride

Cat. No.: B7949401
M. Wt: 143.54 g/mol
InChI Key: CVYOZQFAVJXJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro-beta-alanine hydrochloride is a useful research compound. Its molecular formula is C3H7ClFNO2 and its molecular weight is 143.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fluoro-beta-alanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoro-beta-alanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-carboxy-2-fluoroethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYOZQFAVJXJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3821-81-6 (Parent)
Record name beta-Alanine, 2-fluoro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

143.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-84-5
Record name beta-Alanine, 2-fluoro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Fluoro-β-alanine Hydrochloride in Dihydropyrimidine Dehydrogenase (DPD) Deficiency Studies: A Guide to Phenotypic Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs such as 5-fluorouracil (5-FU) and capecitabine.[1][2] A significant portion of the population, estimated between 3-8%, exhibits partial or complete DPD deficiency due to genetic variants in DPYD.[3][4][5] In these individuals, standard doses of fluoropyrimidine chemotherapy can lead to severe or fatal toxicity, as the drug is not properly metabolized and cleared.[6][7] Regulatory bodies like the European Medicines Agency (EMA) now recommend pre-treatment screening for DPD deficiency to mitigate these risks.[8]

While genotyping identifies at-risk individuals, it doesn't fully capture the complexity of enzyme function. Phenotypic testing, which measures the actual DPD enzyme activity, offers a complementary and crucial assessment. This guide focuses on the central role of α-fluoro-β-alanine (FBAL), the major downstream metabolite of 5-FU, as a definitive biomarker for DPD activity.[9][10] Reduced DPD function directly leads to altered pharmacokinetics and significantly lower production of FBAL.[11] Therefore, quantifying FBAL in biological matrices following a probe-dose of 5-FU provides a direct measure of an individual's metabolic capacity.

This document provides a comprehensive technical overview of the rationale, methodologies, and advanced applications of using FBAL in DPD deficiency studies. We detail validated bioanalytical protocols for FBAL quantification, present workflows for clinical study design, and explore future directions, including the integration of phenotypic data with non-invasive imaging techniques. Fluoro-β-alanine hydrochloride, as a stable salt, serves as the essential analytical standard for the precise and accurate calibration of these assays.

The Clinical Imperative for DPD Deficiency Screening

Dihydropyrimidine Dehydrogenase (DPD): The Gatekeeper of Fluoropyrimidine Metabolism

The enzyme DPD is responsible for the catabolism of over 80% of an administered dose of 5-FU, converting it into the inactive molecule 5,6-dihydrofluorouracil (DHFU).[7][12] This initial step is critical; it prevents the accumulation of 5-FU and its subsequent conversion into active, cytotoxic metabolites that inhibit DNA synthesis.[9][12] The liver is considered the primary site of 5-FU catabolism.[9] A deficiency in DPD activity breaks this metabolic safeguard, leading to a substantial increase in the drug's half-life and a heightened risk of severe adverse reactions.[5]

Genetic Basis and Clinical Consequences of DPD Deficiency

DPD deficiency is an autosomal recessive condition primarily caused by mutations in the DPYD gene.[10] While complete deficiency is rare, partial deficiency affects 2-8% of the population.[3][5] Four specific DPYD variants are consistently associated with a marked decrease in DPD activity and are recognized as key risk factors for fluoropyrimidine toxicity: c.1905+1G>A (DPYD2A), c.1679T>G (DPYD13), c.2846A>T, and c.1129–5923C>G.[9][13][14]

Patients with DPD deficiency who receive standard doses of 5-FU or capecitabine are at high risk for life-threatening toxicities, which often manifest during the first treatment cycle.[6] These include:

  • Severe neutropenia (a drop in white blood cells), increasing infection risk.[3]

  • Mucositis and severe diarrhea.[3][5]

  • Neurotoxicity.[6]

  • Hand-foot syndrome (soreness, redness, and peeling on palms and soles).[3]

The U.S. Food and Drug Administration (FDA) and other global health authorities have updated labeling for fluoropyrimidine drugs to include strong warnings about the risks associated with DPD deficiency, urging healthcare providers to discuss testing with patients before initiating treatment.[6]

Fluoro-β-alanine (FBAL) as a Definitive Biomarker of DPD Activity

The Metabolic Pathway: From 5-FU to FBAL

The rationale for using FBAL as a biomarker is grounded in the metabolic cascade of 5-FU. DPD initiates the process, which proceeds through several enzymatic steps, ultimately yielding FBAL as the final, stable catabolite that is excreted in the urine.[9][12]

DPD_Pathway cluster_Anabolism Anabolic Pathway (Cytotoxicity) cluster_Catabolism Catabolic Pathway (Detoxification) FUMP FUMP FdUMP FdUMP DNA Synthesis Inhibition DNA Synthesis Inhibition FdUMP->DNA Synthesis Inhibition FU 5-Fluorouracil (5-FU) FU->FUMP Anabolism FU->FdUMP Anabolism DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Rate-Limiting Step) FUPA α-fluoro-β-ureidopropionic acid DHFU->FUPA Dihydropyrimidinase FBAL α-fluoro-β-alanine (FBAL) (Urinary Excretion) FUPA->FBAL β-ureidopropionase

Caption: Catabolic pathway of 5-Fluorouracil (5-FU) to α-fluoro-β-alanine (FBAL).

Pharmacokinetic Rationale

In individuals with normal DPD function, 5-FU is rapidly cleared, with a short plasma half-life of approximately 10-20 minutes, leading to the robust production and urinary excretion of FBAL.[15] Conversely, in a DPD-deficient state, the conversion of 5-FU to DHFU is impaired. This results in:

  • Prolonged 5-FU Half-Life: Increasing the risk of toxicity as more drug is shunted into the anabolic pathway.[9]

  • Reduced FBAL Production: The concentration of FBAL in plasma and urine is significantly lower because the metabolic pipeline is constricted at its entry point.[11]

This direct relationship makes the quantification of FBAL after a test dose of 5-FU a highly reliable method for assessing an individual's DPD phenotype.

Methodologies for Quantifying FBAL in DPD Deficiency Studies

A robust DPD phenotyping study involves an in vivo challenge followed by sensitive bioanalytical quantification. Fluoro-β-alanine hydrochloride serves as the analytical reference standard for accurate calibration and quantification in these methods.

Experimental Workflow: From Patient to Result

The overall process can be visualized as a sequential workflow, ensuring reproducibility and clinical relevance.

FBAL_Workflow cluster_Clinical Clinical Phase cluster_Lab Laboratory Phase cluster_Analysis Interpretation P1 Patient Selection & Informed Consent P2 Administer 5-FU Microdose Probe P1->P2 P3 Timed Sample Collection (Urine or Plasma) P2->P3 L1 Sample Preparation (e.g., SPE, Derivatization) P3->L1 Sample Transfer L2 LC-MS/MS or GC-MS/MS Quantification L1->L2 L3 Data Analysis L2->L3 A1 Correlate FBAL levels to DPD Phenotype (Normal, Intermediate, Poor) L3->A1 Results A2 Integrate with Genotype & Clinical Data A1->A2

Caption: General experimental workflow for DPD phenotyping using FBAL analysis.

Step-by-Step Protocol: Bioanalytical Quantification of FBAL by LC-MS/MS

This protocol is adapted from validated methods for the determination of FBAL in urine or plasma.[16][17]

1. Reagents and Materials:

  • Fluoro-β-alanine hydrochloride (analytical standard)

  • Internal Standard (IS), e.g., ¹³C-labeled FBAL[18]

  • Methanol, Acetonitrile (HPLC grade)

  • Formic Acid

  • Water (Ultrapure)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Strong Cation Exchange)[18]

  • LC-MS/MS system with electrospray ionization (ESI) source

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of FBAL hydrochloride in water or methanol.

  • Perform serial dilutions to create calibration standards covering the expected concentration range (e.g., 1 to 1000 µg/L).[16]

  • Prepare QC samples at low, medium, and high concentrations in the same biological matrix (pooled urine or plasma) as the study samples.

3. Sample Preparation (Solid Phase Extraction):

  • Thaw patient samples (urine or plasma) and vortex.

  • Take a defined aliquot (e.g., 50-100 µL) of the sample, calibration standards, and QCs.[17]

  • Add the internal standard solution to all samples except the blank matrix.

  • Acidify samples with hydrochloric or formic acid.[18]

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol then water).

  • Load the prepared samples onto the SPE cartridges.

  • Wash the cartridges to remove interferences (e.g., with acidified water, then methanol).

  • Elute FBAL and the IS from the cartridge using a basic methanolic solution.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

4. LC-MS/MS Analysis:

  • Chromatography: Use a column suitable for polar compounds, such as a HILIC column or a reversed-phase C18 column with an appropriate ion-pairing reagent.[16][17]

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid is common.

  • Mass Spectrometry: Operate the instrument in positive ESI mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for FBAL and its internal standard. This provides high selectivity and sensitivity.

5. Data Processing:

  • Integrate the peak areas for the FBAL and IS MRM transitions.

  • Calculate the peak area ratio (FBAL/IS).

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of FBAL in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation and Interpretation

Quantitative data from phenotyping studies should be clearly summarized to allow for correlation with genetic data and clinical outcomes.

Table 1: Example Data Summary for FBAL Phenotyping Study
Patient IDDPYD GenotypeFBAL Concentration (µg/L) in Urine (4h post-dose)Inferred DPD Phenotype
001Wild Type/Wild Type850.5Normal Metabolizer
002DPYD2A / Wild Type215.2Intermediate Metabolizer
003Wild Type/Wild Type912.0Normal Metabolizer
004DPYD13 / Wild Type290.8Intermediate Metabolizer
005DPYD2A / DPYD2A< 10.0Poor Metabolizer

Note: FBAL concentration thresholds for phenotype classification must be established through rigorous clinical validation studies.

Advanced Applications & Future Directions

Non-Invasive In Vivo Assessment with ¹⁹F-MRI

While FBAL itself is a catabolite and not an imaging probe, its parent compound, 5-FU, contains a fluorine-19 (¹⁹F) atom. ¹⁹F has a strong MRI signal and no natural background in the body, making it an excellent nucleus for in vivo imaging and spectroscopy.[19]

Future research could leverage ¹⁹F-MRI to non-invasively monitor the pharmacokinetics of 5-FU in real-time within the liver. By acquiring dynamic ¹⁹F spectra, it may be possible to measure the rate of 5-FU depletion and, potentially, the appearance of ¹⁹F-containing metabolites like FBAL directly in the target organ. This would provide a dynamic, organ-specific assessment of DPD activity, moving beyond static measurements in blood or urine.

MRI_Concept cluster_System In Vivo ¹⁹F-MRI System cluster_Process Pharmacokinetic Process Patient Patient in MRI Scanner Spectra Acquired ¹⁹F Spectra (Signal vs. Time) Liver Liver Signal ¹⁹F Signal Change: - Decrease in 5-FU peak - Increase in FBAL peak Spectra->Signal Infusion ¹⁹F-labeled 5-FU Infusion Infusion->Patient Metabolism DPD-mediated Metabolism in Liver Infusion->Metabolism Metabolism->Signal

Caption: Conceptual workflow for ¹⁹F-MRI to assess DPD activity in the liver.

Conclusion

The severe toxicity associated with fluoropyrimidine chemotherapy in DPD-deficient individuals mandates reliable pre-treatment screening. The quantification of α-fluoro-β-alanine, the terminal metabolite of 5-FU, offers a robust and clinically relevant method for phenotypic assessment of DPD enzyme activity. When used in conjunction with genotyping, FBAL analysis provides a comprehensive profile of a patient's ability to safely metabolize these critical anticancer drugs. The detailed bioanalytical protocols and workflows presented in this guide serve as a foundational resource for researchers and drug developers aiming to implement FBAL-based phenotyping in clinical trials and, ultimately, to improve the safety and personalization of cancer therapy.

References

  • Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - PMC. (URL: )
  • DPD deficiency | Tre
  • Safety announcement: FDA highlights importance of DPD deficiency discussions with patients prior to capecitabine or 5FU tre
  • Dihydropyrimidine Dehydrogenase (DPD) Biomarker | Colorectal Cancer Alliance. (URL: )
  • Dihydropyrimidine Dehydrogenase Deficiency - Metabolic Support UK. (URL: )
  • Fluorouracil and capecitabine - DPD deficiency | Therapeutic Goods Administr
  • Dihydropyrimidine Dehydrogenase Deficiency: To Screen or Not to Screen? - PMC. (URL: )
  • EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. (URL: )
  • The Evaluation of Dihydropyrimidine Dehydrogenase Enzyme Level in the Serum of Colorectal Cancer Iraqi Males on Fluoropyrimidine-Based Chemotherapy (Capecitabine) - PMC. (URL: )
  • Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats. Potential relevance to toxicity pattern of 5-fluorouracil - PubMed. (URL: )
  • Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC. (URL: )
  • Biomonitoring Methods – 5‐Fluorouracil – Determination of α‐fluoro‐β‐alanine in urine by GC‐MS/MS - Publisso. (URL: )
  • Screening for Dihydropyrimidine Dehydrogenase Deficiency - AACR Journals. (URL: )
  • Biological monitoring of occupational exposure to 5-fluorouracil: Urinary α-fluoro-β-alanine assay by high performance liquid chromatography tandem mass spectrometry in health care personnel | Request PDF - ResearchGate. (URL: [Link])

  • Plasma concentrations of 5-fluorouracil and F-β-alanine following oral administration of S-1, a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, as compared with protracted venous infusion of 5-fluorouracil - PMC. (URL: )
  • IMPACT OF DPYD VARIANTS IN FLUOROPYRIMIDINE BASED-THERAPY: THE ST
  • Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma - PubMed. (URL: )
  • Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging - ADDI. (URL: )
  • Clinical Implications of Dihydropyrimidine Dehydrogenase (DPD) Deficiency in Patients with Severe 5-Fluorouracil-associated Toxicity: Identification of New Mutations in the DPD Gene - AACR Journals. (URL: )
  • Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - MDPI. (URL: )
  • Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia | Request PDF - ResearchGate. (URL: [Link])

Sources

Metabolic pathways involving fluorinated beta-amino acids

Comprehensive Guide to the Metabolism and Pharmacokinetics of Fluorinated -Amino Acids

Executive Summary

The strategic incorporation of fluorine into

1



This guide analyzes the metabolic fate of these scaffolds.[1][2] Unlike natural


metabolically inert11

Physicochemical Foundation & Metabolic Implications[1][2]

To understand the metabolism of fluorinated

The Fluorine Effect on pKa and Lipophilicity

The high electronegativity of fluorine pulls electron density from the backbone, significantly lowering the pKa of the N-terminal amine and the C-terminal carboxylate.

  • 
    -Amino Acid pKa:  Typically 
    
    
    10.2 (amine).[1]
  • 
    -Fluoro-
    
    
    -Amino Acid pKa:
    Drops to
    
    
    8.5–9.0.[1]
  • Metabolic Consequence: At physiological pH (7.4), a larger fraction of the fluorinated amine exists in the neutral, unprotonated state compared to its non-fluorinated counterpart. This increases passive membrane permeability and alters binding affinity for transporters like PEPT1.[1]

The Gauche Effect and Conformational Locking

Fluorine introduces a "gauche effect," where the C–F bond prefers to be gauche to the C–N bond (in

11
  • Enzyme Recognition: Proteases (e.g., chymotrypsin, DPP-4) rely on an "induced fit."[1] The rigidified backbone of a fluorinated

    
    -amino acid acts as a "steric wedge," preventing the catalytic triad of the enzyme from accessing the amide bond.
    

Metabolic Stability: The "Shield" Mechanism

The primary metabolic feature of fluorinated

11
Resistance to Peptidases

Standard

1
  • Mechanism of Resistance: The extra methylene group (

    
    ) in the 
    
    
    -backbone shifts the scissile amide bond away from the nucleophilic serine or cysteine residue in the protease active site.[1]
  • Fluorine Amplification: The introduction of fluorine at the

    
    -position of the 
    
    
    -amino acid (e.g.,
    
    
    -fluoro-
    
    
    -alanine) adds electronic repulsion against the attacking hydroxide or enzymatic nucleophile, further increasing half-life (
    
    
    ).[1]
Case Study: Sitagliptin (Januvia®)

While Sitagliptin contains a trifluorophenyl group rather than a backbone fluorine, its core pharmacophore is a

1

DPP-41
  • Lesson: The

    
    -backbone confers the stability; the fluorine modulates the potency and PK properties.
    

Transport & Cellular Uptake: The "Gate"

Since these molecules are not metabolized by standard routes, their pharmacokinetics are driven by transport and renal clearance.[1]

PEPT1 and PEPT2 Interaction

The Proton-coupled Oligopeptide Transporters (PEPT1 in intestine, PEPT2 in kidney) are the primary gateways.[1][3]

  • Substrate Requirements: PEPT1 generally requires a di- or tripeptide motif.[1][4] Single

    
    -amino acids are poor substrates, but fluorinated 
    
    
    -dipeptides
    can be high-affinity substrates.[1]
  • Affinity Modulation: Fluorination can increase hydrophobic interaction with the PEPT1 binding pocket.[1] However, excessive fluorination (e.g., trifluoromethyl groups) may shift the molecule from a substrate to a competitive inhibitor.[1]

Renal Reabsorption[1]
  • PEPT2 Role: PEPT2 in the renal proximal tubule reabsorbs peptides from the filtrate.[5]

  • Clearance Implication: If a fluorinated

    
    -peptide is a substrate for PEPT2, it will have a prolonged half-life due to reabsorption.[1] If it is not recognized (due to steric bulk of F), it will be rapidly cleared in urine.[1]
    

Catabolism & Toxicology: The "Hazard" Pathway

This is the most critical section for safety assessment.[1] While the goal is stability, if the C–F bond is cleaved, toxic metabolites can form.

The 5-FU Warning (Catabolic Failure Mode)

The metabolism of the chemotherapy drug 5-Fluorouracil (5-FU) provides a map of "what to avoid."[1]

  • Pathway: 5-FU

    
     Dihydrofluorouracil 
    
    
    
    
    -Fluoro-
    
    
    -alanine (FBAL)
    .[1]
  • Toxicity: FBAL is further metabolized (via transamination and defluorination) to Fluoroacetate .[1]

  • Mechanism: Fluoroacetate converts to Fluorocitrate, which irreversibly inhibits Aconitase in the Krebs Cycle, leading to neurotoxicity and cardiotoxicity.

Crucial Distinction: In drug design, we utilize stable

11

not1
Microbial Defluorination

Recent studies (2023) indicate that gut microbiota (e.g., Serratia sp.) possess specific dehalogenases capable of cleaving the C–F bond in fluorinated peptides, releasing fluoride ions.[1]

  • Risk: Oral administration of fluorinated

    
    -peptides must account for potential degradation by the microbiome, even if human liver enzymes (CYPs) are inactive.[1]
    

Visualization of Pathways

The following diagram contrasts the "Safe" pathway of a stable drug candidate versus the "Toxic" pathway of metabolic degradation.

MetabolicPathwaysDrugFluorinated beta-Peptide DrugPEPT1PEPT1 Transporter(Intestinal Uptake)Drug->PEPT1H+ Coupled TransportGutBacteriaGut Microbiota(Dehalogenases)Drug->GutBacteriaMicrobial BreakdownLiverEnzLiver Transaminases(Rare for beta-AAs)Drug->LiverEnzMetabolic FailureSystemicSystemic Circulation(Bioavailable)PEPT1->SystemicRenalRenal Clearance(Unchanged)Systemic->RenalMajor RouteFluorideFree Fluoride Ion(Bone Deposition)GutBacteria->FluorideDefluorinationFBALalpha-Fluoro-beta-alanine(FBAL)LiverEnz->FBALFluoroacetateFluoroacetate(Toxic)FBAL->FluoroacetateTransaminationKrebsKrebs CycleInhibition (Aconitase)Fluoroacetate->KrebsLethal Synthesis

Caption: Divergent fates of fluorinated

1

Experimental Protocols

To validate the safety and stability of a new fluorinated

Metabolic Stability Assay (Microsomal & Plasma)

Purpose: Confirm resistance to CYP450s and plasma esterases/proteases.[1]

  • Preparation: Incubate test compound (

    
    ) with human liver microsomes (HLM) and human plasma at 
    
    
    .
  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    ).[1]
    • Target:

      
       protein (High Stability).[1]
      
Fluoride Release Assay (Defluorination Check)

Purpose: Detect potential C–F bond cleavage (safety signal).[1]

  • System: Incubate compound with fresh human hepatocytes or fecal homogenate (to check microbiome).

  • Detection: Use a Fluoride Ion-Selective Electrode (ISE) or Ion Chromatography (IC).[1]

  • Control: Use 5-Fluorouracil as a positive control (known defluorination).[1]

  • Threshold: Free fluoride release should be negligible (

    
     of parent compound) over 24 hours.[1]
    
PEPT1 Competitive Inhibition Assay

Purpose: Determine if the compound is a substrate/inhibitor of peptide transporters.

  • Cell Line: Caco-2 cells or PEPT1-transfected HeLa cells.[1]

  • Probe:

    
     (Glycylsarcosine, standard substrate).[1]
    
  • Method: Measure uptake of

    
     in the presence of increasing concentrations of the fluorinated 
    
    
    -amino acid (
    
    
    ).
  • Data: Calculate

    
    . If transport is observed directly (using LC-MS of cell lysate), calculate 
    
    
    and
    
    
    .[1]

Comparison of Amino Acid Classes

Feature

-Amino Acids
Non-Fluorinated

-Amino Acids
Fluorinated

-Amino Acids
Proteolytic Stability Low (Minutes)High (Hours)Very High (Hours to Days)
Lipophilicity LowModerateTunable (High)
Metabolic Fate Oxidation/TransaminationRenal ExcretionRenal Excretion (Unchanged)
Toxicity Risk Low (Nutrients)LowModerate (If defluorinated)
PEPT1 Affinity High (Substrate)Low/ModerateVariable (Substrate or Inhibitor)

References

  • Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[1] Biological properties (stability, uptake, toxicity)." Helvetica Chimica Acta.[1] Link[1]

  • Brandsch, M. (2013).[1] "Drug transport via the intestinal peptide transporter PepT1."[1][5][6] Current Opinion in Pharmacology. Link

  • Zhang, W., et al. (2017).[1] "Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia." Cancer Chemotherapy and Pharmacology. Link

  • Calvín-Katz, L., et al. (2023).[1] "Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity."[1] Environmental Science & Technology.[1] Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Pharmacokinetics and Bioanalysis of Fluoro-beta-alanine (FBAL) in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "FBAL Trap"

In the development and monitoring of fluoropyrimidine therapies (5-FU, Capecitabine, Tegafur), the parent drug often monopolizes attention. However, the major catabolite,


-fluoro-

-alanine (FBAL)
, represents a critical blind spot in many oncological protocols.

FBAL is not merely an inert waste product; it is a distinct pharmacological entity with a half-life significantly longer than its parent compound, exhibiting "trapping" characteristics in tissues that drive specific toxicities—most notably cerebellar ataxia and cardiotoxicity.

This guide provides a rigorous technical analysis of FBAL pharmacokinetics (PK), its role in dose-limiting toxicities, and the specific HILIC-MS/MS methodologies required to quantify it, as standard C18 chromatography is fundamentally unsuited for this polar analyte.

Metabolic Context: The DPD Pathway

Understanding FBAL requires mapping the catabolic cascade of 5-Fluorouracil (5-FU). Approximately 80-85% of an administered 5-FU dose is degraded via the Dihydropyrimidine Dehydrogenase (DPD) pathway, making FBAL the dominant circulating metabolite.

The Catabolic Cascade

The conversion of 5-FU to FBAL is a three-step enzymatic reduction.[1] The rate-limiting step is the initial reduction by DPD.[1]

  • Step 1: 5-FU is reduced to Dihydrofluorouracil (DHFU) by DPD (Rate Limiting).[2]

  • Step 2: DHFU is hydrolyzed to Fluoro-beta-ureidopropionic acid (FUPA) by Dihydropyrimidinase (DHP) .

  • Step 3: FUPA is cleaved to FBAL by

    
    -Ureidopropionase (UPB1) .
    
Visualization: 5-FU Catabolic Pathway

G node5FU 5-Fluorouracil (5-FU) nodeDHFU Dihydrofluorouracil (DHFU) node5FU->nodeDHFU DPD (Rate Limiting) nodeFUPA Fluoro-beta-ureidopropionic acid (FUPA) nodeDHFU->nodeFUPA DHP nodeFBAL Fluoro-beta-alanine (FBAL) nodeFUPA->nodeFBAL UPB1 nodeFAC Fluoroacetate (FAC) nodeFBAL->nodeFAC Putative Deamination nodeTox Neuro/Cardio Toxicity nodeFBAL->nodeTox Tissue Accumulation nodeFAC->nodeTox Aconitase Inhibition

Figure 1: The catabolic pathway of 5-FU leading to FBAL accumulation and downstream toxicity.[1]

Pharmacokinetic Profile

The PK profile of FBAL differs radically from 5-FU. While 5-FU exhibits rapid elimination (t1/2 ~10-20 min), FBAL demonstrates formation-rate-limited kinetics and significant tissue retention.

Comparative Pharmacokinetics

FBAL is the end-product of the pathway.[3] In patients with normal DPD activity, FBAL plasma AUC is significantly higher than that of the parent drug.

Table 1: Comparative PK Parameters (Human Plasma)

Parameter5-Fluorouracil (Parent)Fluoro-beta-alanine (FBAL)Mechanistic Note
Tmax Immediate (IV) / 0.5-1h (Oral)2.0 – 4.0 hDelayed formation; rate-limited by DPD activity.
Half-life (t1/2) 10 – 20 min30 – 240 minFBAL exhibits multiphasic elimination; tissue t1/2 is significantly longer.
Plasma AUC Low (Rapid Catabolism)High (Accumulation)FBAL AUC often exceeds 5-FU AUC by >5-10 fold.
Renal Excretion < 10% (Unchanged)> 80%FBAL is the primary urinary marker of 5-FU exposure.
Vd (Volume of Dist.) ~ 0.2 - 0.5 L/kgHigh (Tissue Sequestration)FBAL accumulates in CNS and cardiac tissue.

> Scientific Insight: The "150-fold longer half-life" cited in early literature (Heggie et al.) refers to the terminal elimination phase from deep tissue compartments, whereas the 2-4 hour half-life refers to the initial plasma elimination phase.

The Toxicity Link

FBAL is not pharmacologically inert. Its structural similarity to


-alanine  and GABA  (gamma-aminobutyric acid) drives its toxicity profile.
  • Neurotoxicity (Cerebellar Ataxia): FBAL can cross the blood-brain barrier. It acts as a false neurotransmitter or competitive inhibitor at GABA receptors and the GAT-2 transporter, leading to vacuolation of myelinated fibers and cerebellar dysfunction.

  • Cardiotoxicity: A subset of FBAL is further metabolized into Fluoroacetate (FAC) . FAC inhibits aconitase in the Krebs cycle, disrupting mitochondrial respiration in cardiomyocytes.

Analytical Methodologies: The HILIC Standard

Quantifying FBAL is analytically challenging. It is a small, highly polar zwitterion that does not retain on standard C18 (Reversed-Phase) columns.

Historical Error: Many labs attempt to retain FBAL on C18 using ion-pairing agents. This results in poor reproducibility and mass spec contamination. Modern Standard: HILIC (Hydrophilic Interaction Liquid Chromatography) is the required approach for robust FBAL quantification without derivatization.

Protocol: HILIC-MS/MS Quantification of FBAL

This protocol assumes a triple quadrupole MS system (e.g., Sciex 6500+ or Thermo Altis).

Step 1: Sample Preparation (Protein Precipitation)
  • Matrix: Plasma or Urine (50 µL).

  • Internal Standard (IS):

    
    -Alanine-d4 or FBAL-13C3 (Essential to correct for matrix effects in HILIC).
    
  • Reagent: Acetonitrile containing 0.1% Formic Acid (200 µL).

  • Action: Vortex 1 min, Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer: Inject supernatant directly. Do not evaporate to dryness if using volatile salts, as recovery can be inconsistent.

Step 2: Chromatographic Conditions
  • Column: Amide-based HILIC (e.g., Waters BEH Amide or Agilent HILIC-Z), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-5 min: 90% -> 50% B (Elution).

    • 5-7 min: 50% B (Wash).

    • 7.1 min: 90% B (Re-equilibration - Critical in HILIC).

Step 3: Mass Spectrometry (MRM)
  • Ionization: ESI Negative Mode (Preferred for FBAL due to carboxylic acid).

  • Transitions:

    • Precursor: m/z 106.0 (FBAL [M-H]-)

    • Product Quantifier: m/z 42.0 (F-CH=CH- fragment)

    • Product Qualifier: m/z 86.0 (Loss of HF)

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Patient Plasma/Urine (50 µL) PPT Protein Precipitation (ACN + 0.1% FA + IS) Sample->PPT Centrifuge Centrifuge 15,000g @ 4°C PPT->Centrifuge Supernatant Supernatant Collection (High Organic Content) Centrifuge->Supernatant HILIC HILIC Chromatography (Amide Column, pH 3.0) Supernatant->HILIC Direct Injection MS MS/MS Detection (ESI Negative, MRM 106->42) HILIC->MS Data Quantification (Linear Range 10-5000 ng/mL) MS->Data

Figure 2: Optimized HILIC-MS/MS workflow for FBAL quantification, bypassing derivatization.

Future Directions: DPD Screening & TDM

The quantification of FBAL is moving from research into clinical utility.

  • DPD Deficiency Screening: A low FBAL/5-FU ratio in urine or plasma post-dose is a definitive phenotypic marker of DPD deficiency, often more functionally relevant than genotyping (DPYD*2A) alone.

  • Adaptive Dosing: Monitoring FBAL accumulation may help prevent neurotoxicity in patients on high-dose Capecitabine regimens.

References

  • Heggie, G. D., et al. (1987).[5] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research.[6] Link

  • Grem, J. L., et al. (1993). "A mathematical model of the kinetics of 5-fluorouracil and its metabolites in cancer patients." Cancer Chemotherapy and Pharmacology. Link

  • Okada, K., et al. (1990).[5] "Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture." Acta Neuropathologica. Link

  • Reigner, B., et al. (2001). "Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients." Journal of Clinical Pharmacology. Link

  • Lemsaddek, W., et al. (2019). "Determination of α-fluoro-β-alanine in urine by GC-MS/MS." Biomonitoring Methods. Link

  • Agilent Technologies. (2017).[7] "Methods for the Analysis of Underivatized Amino Acids by LC/MS (HILIC)." Application Note. Link

Sources

Fluoro-β-Alanine in Medicinal Chemistry: Structural Dynamics, Metabolic Fate, and Synthetic Protocols

[1]

Executive Summary

This technical guide examines the dualistic nature of fluoro-β-alanine (FBAL) and its derivatives in medicinal chemistry.[1] Historically identified as the neurotoxic catabolite of 5-Fluorouracil (5-FU), this scaffold has evolved into a critical tool for peptidomimetic design.[1] By leveraging the high electronegativity and stereoelectronic effects of fluorine (specifically the gauche effect), medicinal chemists can modulate pKa, enhance proteolytic stability, and lock peptide conformations. This guide provides actionable insights into the metabolic pathways, structural applications, and synthetic methodologies of fluoro-β-alanine.[1]

Part 1: Physicochemical Properties & The Fluorine Effect[2]

The Bioisosteric Shift

Substituting hydrogen with fluorine in β-alanine dramatically alters the electronic landscape of the molecule without significantly changing its steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This modification is not merely cosmetic; it fundamentally shifts the acid-base profile and lipophilicity.[1]

Table 1: Comparative Physicochemical Profile

Propertyβ-Alanineα-Fluoro-β-Alaninegem-Difluoro-β-AlanineImpact on Drug Design
pKa (COOH) ~3.6~2.8 - 3.1~2.0 - 2.5Increased acidity improves solubility at physiological pH.[1]
pKa (NH₃⁺) ~10.2~8.5 - 9.0~6.5 - 7.5Reduced basicity decreases lysosomal trapping; improves membrane permeability.[1]
LogP -3.05-2.90-2.10Fluorine increases lipophilicity, aiding blood-brain barrier (BBB) penetration.[1]
Metabolic Stability LowModerateHighBlocks oxidative metabolism (e.g., by β-alanine-pyruvate aminotransferase).[1]
The Gauche Effect: Structural Locking

In non-fluorinated alkyl chains, the anti conformation is typically preferred to minimize steric repulsion. However, 2-fluoroethylamine systems (present in fluoro-β-alanine) exhibit a preference for the gauche conformation.[1]

  • Mechanism: This is driven by hyperconjugation, where electron density from the C-H

    
     bonding orbital donates into the low-lying C-F 
    
    
    antibonding orbital (
    
    
    ).
  • Application: Incorporating fluoro-β-alanine into peptide backbones restricts conformational freedom, pre-organizing the molecule for binding and stabilizing secondary structures like helices or turns, which is critical for disrupting protein-protein interactions (PPIs).[1]

Part 2: The Pharmacological Paradox (5-FU Metabolism)

While fluoro-β-alanine derivatives are valuable design elements, the specific isomer

11
Mechanism of Neurotoxicity

FBAL is not inert.[1] It accumulates in the Cerebrospinal Fluid (CSF) and has been linked to:

  • Myelin Splitting: FBAL causes vacuolization in the white matter (cerebellum and brain stem), leading to ataxia and encephalopathy.

  • Krebs Cycle Inhibition: FBAL is further metabolized to fluoroacetate, which converts to fluorocitrate, a potent inhibitor of aconitase.[1]

Visualization: 5-FU Catabolic Pathway

The following diagram illustrates the enzymatic cascade converting the drug 5-FU into the toxic metabolite FBAL.[1]

GFiveFU5-Fluorouracil(5-FU)DHFUDihydrofluorouracil(DHFU)FiveFU->DHFUDPD EnzymeFUPAFluoro-ureido-propionic acidDHFU->FUPADHP EnzymeFBALα-Fluoro-β-alanine(FBAL)FUPA->FBALβ-Alanine SynthaseToxicityNeurotoxicity(Cerebellar Ataxia)FBAL->ToxicityBileBile AcidConjugatesFBAL->Bile

Caption: Figure 1. Catabolic pathway of 5-FU leading to FBAL accumulation and associated neurotoxicity.[1]

Part 3: Synthetic Protocols

For medicinal chemistry applications, gem-difluoro-β-alanine is often preferred over the monofluoro variant due to its lack of chirality (avoiding racemization issues) and superior metabolic blocking.[1]

Protocol A: Synthesis of gem-Difluoro-β-Alanine from L-Ascorbic Acid

This route is favored for its use of chiral pool materials to establish the backbone, followed by oxidative cleavage.[1]

Reagents: L-Ascorbic acid, Benzyl bromide, DAST (Diethylaminosulfur trifluoride), NaIO₄, RuCl₃.[1]

Step-by-Step Methodology:

  • Protection: Protect the 5,6-hydroxyl groups of L-ascorbic acid using acetone/zinc chloride to form 5,6-O-isopropylidene-L-ascorbic acid.[1]

  • Oxidative Cleavage: Treat with hydrogen peroxide (

    
    ) and calcium carbonate to cleave the ring, yielding potassium (R)-3,4-dihydroxybutyrate.[1]
    
  • Esterification: Convert to the ethyl ester using ethanol/HCl.

  • Fluorination (Critical Step):

    • Caution: DAST is explosive and reacts violently with water.[1] Perform in a dry box or under strict Ar atmosphere.

    • Dissolve the keto-ester intermediate in anhydrous

      
       at -78°C.
      
    • Add DAST (2.5 eq) dropwise.[1] Allow to warm to room temperature overnight.

    • Mechanism:[1][2][3][4][5] DAST converts the ketone carbonyl into a gem-difluoro group.[1]

  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the final gem-difluoro-β-alanine.

Protocol B: Photoredox Synthesis of α-Fluoro-β-Alanine

A modern approach utilizing visible light catalysis to install fluorine directly onto dehydroalanine derivatives.[1]

Reagents: Dehydroalanine derivative, Selectfluor, Photocatalyst (

1
  • Setup: In a Pyrex tube, combine the N-protected dehydroalanine ester (1.0 eq) and the photocatalyst (2 mol%).

  • Radical Generation: Add an alkyl radical precursor (e.g., an alkyl trifluoroborate or carboxylic acid) and Selectfluor (1.5 eq).[1]

  • Irradiation: Irradiate with Blue LEDs (450 nm) for 12-24 hours at room temperature.

  • Purification: The radical adds to the alkene, and the resulting radical intermediate traps the fluorine atom from Selectfluor. Purify via silica gel chromatography.

Part 4: Strategic Application in Peptidomimetics[1]

Incorporating fluoro-β-alanine into peptide drugs addresses two major failure modes: rapid proteolysis and poor bioavailability.[1]

Proteolytic Resistance

Standard proteases (trypsin, chymotrypsin, pepsin) recognize specific side chains and the peptide bond geometry of

1
  • The β-shift: Expanding the backbone by one carbon (

    
     to 
    
    
    ) moves the scissile bond out of the enzyme's active site.
  • The Fluorine Shield: The C-F bond is electronically repulsive to the nucleophilic serine or cysteine residues often found in protease active sites.

Decision Matrix for Design

Use the following logic flow to determine when to deploy fluoro-β-alanine scaffolds.

DecisionMatrixstartDesign ChallengemetabHigh MetabolicClearance?start->metabconfNeed ConformationalLock?start->conftoxRisk ofToxicity?metab->toxNogemUse gem-Difluoro-β-Ala(Blocks oxidation, achiral)metab->gemYes (Oxidation prone)conf->gemRigid linear requiredmonoUse α-Fluoro-β-Ala(Induces gauche turn)conf->monoHelix/Turn requiredtox->gemPeripheral targetavoidAvoid F-β-Ala(Consider cyclization)tox->avoidHigh CNS exposure

Caption: Figure 2. Decision matrix for incorporating fluoro-β-alanine based on stability and structural needs.

References

  • Okeda, R., et al. (1990).[1] Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine.[1] Acta Neuropathologica.[1] Link

  • O'Hagan, D. (2008).[1][6] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][6] Link

  • Berbasov, D. O., et al. (2007).[1] Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid.[1][7] Journal of Organic Chemistry.[1] Link[1]

  • Kalfoutzou, A., et al. (2025).[1] Rare Brain Toxicity Observed in Cancer Patients Undergoing 5-FU Chemotherapy.[1] Oncoscience.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link[1]

Methodological & Application

Application Note: High-Sensitivity Quantification of Fluoro-beta-alanine (F-BAL) in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS Quantification of Fluoro-beta-alanine (F-BAL) in Human Plasma Content Type: Detailed Application Note & Protocol Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Pharmacologists

Executive Summary

Fluoro-beta-alanine (F-BAL) is the major catabolite of 5-Fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine). Quantifying F-BAL is critical for monitoring Dihydropyrimidine Dehydrogenase (DPD) activity and understanding fluoropyrimidine pharmacokinetics. However, F-BAL presents a significant bioanalytical challenge: it is a small (MW 107 Da), highly polar amino acid that elutes in the void volume on standard C18 columns, suffering from severe matrix suppression.

This guide details a Dansyl Chloride (DNS-Cl) Derivatization Protocol . Unlike direct HILIC methods, which can be prone to matrix instability, this approach chemically modifies F-BAL to increase its lipophilicity and molecular weight. This enables robust retention on standard Reverse Phase (RP) columns, enhances ionization efficiency in positive mode, and eliminates low-mass background noise.

Biological Context & The Challenge

The Metabolic Pathway

F-BAL is the end-product of the 5-FU catabolic cascade.[1] The rate-limiting step is mediated by DPD.[1][2][3] Patients with DPD deficiency accumulate toxic levels of 5-FU, making the ratio of F-BAL to 5-FU a vital biomarker for safety.

G FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD Enzyme (Rate Limiting) FUPA Fluoro-beta-ureidopropionate (FUPA) DHFU->FUPA Dihydropyrimidinase FBAL Fluoro-beta-alanine (F-BAL) (Target Analyte) FUPA->FBAL Beta-ureidopropionase

Figure 1: Catabolic pathway of 5-FU leading to F-BAL. The conversion to DHFU by DPD is the critical regulatory step.

The Analytical Challenge
  • Polarity: F-BAL is extremely hydrophilic (logP < -1). It does not retain on C18 columns, co-eluting with salts and plasma proteins.

  • Low Mass: The precursor ion (m/z ~106 in negative mode) falls in a "noisy" region of the mass spectrum, reducing signal-to-noise (S/N) ratios.

  • Isomer Interference: Endogenous beta-alanine and other isomers can interfere if not chromatographically resolved.

Materials & Reagents

ComponentSpecificationPurpose
Analyte

-Fluoro-

-alanine (F-BAL)
Reference Standard
Internal Standard F-BAL-

or F-BAL-

Correction for matrix effects/recovery
Derivatizing Agent Dansyl Chloride (DNS-Cl)5-10 mg/mL in Acetone or ACN
Buffer 100 mM Sodium Carbonate (

)
Adjusts pH to ~11 for reaction
Mobile Phase A 0.1% Formic Acid in WaterProton source for positive mode
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7 µm)High-efficiency separation

Experimental Protocol: Dansyl Derivatization Workflow

This protocol utilizes a "Split-Phase" strategy. Since 5-FU is extractable by organic solvents but F-BAL is not, we first wash the plasma to remove 5-FU (optional, but cleaner), then derivatize the aqueous phase.

Step 4.1: Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 1000 ng/mL F-BAL-

    
    ).
    
  • Protein Precipitation: Add 150 µL Acetonitrile. Vortex vigorously for 30s.

  • Centrifugation: Spin at 13,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a clean glass vial.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

Step 4.2: Derivatization Reaction

Expert Insight: The amine group on F-BAL reacts with Dansyl Chloride to form a sulfonamide. This reaction requires basic conditions (pH 10-11).

  • Reconstitution: Dissolve residue in 100 µL of 100 mM Sodium Carbonate buffer.

  • Reagent Addition: Add 100 µL of Dansyl Chloride solution (5 mg/mL in Acetone).

  • Incubation: Seal vial and heat at 60°C for 20 minutes in a heating block.

    • Note: The solution should turn pale yellow. If it goes clear, DNS-Cl may be exhausted; add more.

  • Quenching: Stop the reaction by adding 20 µL of 10% Formic Acid (lowers pH, stabilizes the derivative).

  • Final Dilution: Centrifuge (if cloudy) and transfer to LC vial.

Workflow Start Plasma (50 µL) + Internal Standard PPT Protein Precipitation (ACN, Vortex, Spin) Start->PPT Deriv Derivatization (Na2CO3 + Dansyl-Cl) 60°C, 20 min PPT->Deriv Supernatant Evaporated & Reconstituted Analyze LC-MS/MS Analysis (Positive Mode) Deriv->Analyze Quench with Acid

Figure 2: Step-by-step sample preparation workflow utilizing Dansyl Chloride derivatization.

LC-MS/MS Conditions

By derivatizing, we shift the mass of F-BAL (107 Da) to Dansyl-F-BAL (~340 Da), moving it away from low-mass solvent noise.

Mass Spectrometry (MRM Parameters)
  • Ionization: Electrospray Ionization (ESI), Positive Mode .[4]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
Dansyl-F-BAL 341.1 170.1 2550
Dansyl-IS 344.1 170.1 2550

Note: The product ion m/z 170 corresponds to the dimethylaminonaphthalene moiety, a stable fragment common to dansyl derivatives.

Chromatography[3][4]
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 3.5 min: 90% B (Elution of Dansyl-F-BAL)

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness," the method must meet FDA/EMA bioanalytical guidelines.

Linearity & Sensitivity[5]
  • Range: 10 – 10,000 ng/mL.[5]

  • LLOQ: 10 ng/mL (Signal-to-Noise > 10:1).

  • Weighting:

    
     linear regression.
    
Troubleshooting & Expert Tips
  • The "Ghost" Peak: Excess Dansyl Chloride hydrolyzes to Dansyl Hydroxide (DNS-OH). This elutes early. Ensure your gradient holds at low organic (10% B) for 1 minute to flush DNS-OH before the analyte elutes.

  • pH Criticality: The derivatization pH must be >9.5. If the plasma sample is acidic (e.g., if TCA was used for preservation), neutralize it with extra carbonate buffer or the reaction will fail.

  • Stability: Dansyl derivatives are light-sensitive. Use amber vials or keep samples in the dark autosampler (4°C).

References

  • Licea-Perez, H., Wang, S., & Bowen, C. (2009). Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma.[5] Journal of Chromatography B, 877(11-12), 1040-1046.[5]

  • Heggie, G. D., et al. (1987). Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Research, 47(8), 2203-2206.

  • Furuhata, T., et al. (2006). Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity.[3] International Journal of Clinical Oncology, 11(3), 202-207.

  • Zhang, Y., et al. (2015). Targeted Quantification of Amino Acids by Dansylation. Springer Protocols / Methods in Molecular Biology.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fluoro-β-Alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluoro-β-Alanine in Peptide Therapeutics

The integration of non-canonical amino acids into peptide structures represents a paradigm shift in drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine.[1] The high electronegativity and small van der Waals radius of fluorine can induce profound changes in a molecule's pKa, dipole moment, and conformational preferences, often leading to enhanced binding affinity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[2][3]

This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides incorporating a particularly intriguing building block: fluoro-β-alanine hydrochloride. As a β-amino acid, it introduces an additional carbon into the peptide backbone, fostering novel secondary structures and providing resistance to proteolysis.[4][5] The addition of a fluorine atom further amplifies these benefits. These application notes provide a comprehensive framework for the successful incorporation of Fmoc-fluoro-β-alanine hydrochloride into peptide sequences using standard Fmoc-based solid-phase synthesis protocols, with a special focus on addressing the unique challenges this building block presents.

Principles and Mechanistic Insights: Navigating the Nuances of Fluoro-β-Alanine Incorporation

The successful synthesis of peptides containing fluoro-β-alanine hinges on a clear understanding of the chemical principles governing each step of the SPPS cycle. The presence of both a β-amino group and a fluorine atom introduces steric and electronic factors that necessitate modifications to standard protocols.

The SPPS Cycle: A Conceptual Workflow

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] This methodology simplifies the purification process by allowing for the removal of excess reagents and byproducts by simple filtration and washing.[7] The most widely adopted strategy, and the one detailed here, is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups for side-chain protection.[8][9]

SPPS_Workflow Resin Resin Support Loading 1. Loading of First Fmoc-Amino Acid Resin->Loading Wash1 Wash Loading->Wash1 Deprotection 2. Nα-Fmoc Deprotection Wash2 Wash Deprotection->Wash2 Coupling 3. Amino Acid Coupling Wash3 Wash Coupling->Wash3 Wash1->Deprotection Wash2->Coupling Final_Deprotection 4. Repeat Cycle Wash3->Final_Deprotection Final_Deprotection->Deprotection n-1 cycles Cleavage 5. Cleavage & Global Deprotection Final_Deprotection->Cleavage Final Cycle Purification 6. Purification Cleavage->Purification

Figure 1: Generalized workflow of Fmoc-based solid-phase peptide synthesis.
Addressing the Challenges of Fluoro-β-Alanine

The incorporation of fluoro-β-alanine presents two primary challenges: the potential for incomplete coupling due to steric hindrance and an increased propensity for diketopiperazine formation, a common side reaction with β-amino acids.[8][10]

  • Steric Hindrance in Coupling: The β-amino group is inherently more sterically hindered than an α-amino group. The presence of a fluorine atom can further influence the electronic nature of the amine, potentially reducing its nucleophilicity and slowing down the coupling reaction. To overcome this, more potent coupling reagents and extended reaction times or double coupling strategies are often necessary.[8][11]

  • Diketopiperazine (DKP) Formation: The formation of a cyclic dipeptide, or diketopiperazine, is a significant risk when a β-amino acid is the second residue in the peptide chain. This intramolecular cyclization cleaves the dipeptide from the resin, truncating the synthesis.[12][13] This side reaction is catalyzed by the base used for Fmoc deprotection.[10]

DKP_Formation cluster_0 Dipeptidyl-Resin cluster_1 Intramolecular Cyclization Dipeptide H₂N-β-Ala-AA1-CO-Resin DKP Diketopiperazine (cleaved from resin) Dipeptide->DKP Base-catalyzed (e.g., Piperidine)

Figure 2: Mechanism of diketopiperazine formation with a β-amino acid.

Strategies to mitigate DKP formation include the use of 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and less prone to this side reaction, and the use of milder deprotection conditions.[12]

Detailed Protocols and Methodologies

The following protocols are designed for the manual solid-phase synthesis of peptides containing fluoro-β-alanine hydrochloride on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Materials and Reagents
ReagentRecommended Grade/Supplier
Fmoc-L-fluoro-β-alanine hydrochloridePeptide synthesis grade
Fmoc-amino acidsPeptide synthesis grade
2-Chlorotrityl chloride (2-CTC) resin100-200 mesh, 1.0-1.6 mmol/g
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade or higher
PiperidineReagent grade
N,N-Diisopropylethylamine (DIEA)Peptide synthesis grade
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide synthesis grade
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Deionized water>18 MΩ·cm
Diethyl etherAnhydrous
Protocol 1: Resin Preparation and Loading of the First Amino Acid

The choice of resin is critical, especially when the second amino acid to be coupled is the fluoro-β-alanine. To minimize the risk of diketopiperazine formation, 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[12]

  • Resin Swelling: Place 100 mg of 2-CTC resin (0.1 mmol scale) in a reaction vessel. Wash with DCM (3 x 5 mL) and then with DMF (3 x 5 mL). Swell the resin in DMF for 30-60 minutes.

  • Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 equivalents) in DMF (2 mL). Add DIEA (0.8 mmol, 8 equivalents) and mix gently.

  • Resin Loading: Drain the DMF from the swollen resin. Add the amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To block any unreacted sites on the resin, add a solution of DCM/Methanol/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.[14]

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL). Dry the resin under vacuum.

Protocol 2: Iterative Deprotection and Coupling Cycle

This cycle is repeated for each amino acid in the peptide sequence.

Fmoc Deprotection:

  • Swell the resin in DMF for 15 minutes.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid Coupling (for standard α-amino acids):

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 30-60 minutes at room temperature.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.[1] If the test is positive (blue beads), the coupling is incomplete.

  • Wash the resin with DMF (5 x 5 mL).

Coupling of Fmoc-fluoro-β-alanine hydrochloride (Difficult Coupling):

Due to the steric hindrance of the β-amino acid, a more robust coupling strategy is required.[8]

  • Neutralization: Prior to coupling, ensure the hydrochloride salt of the fluoro-β-alanine is neutralized. This can be achieved by including an appropriate amount of base in the coupling mixture.

  • Activation: In a separate vial, dissolve Fmoc-fluoro-β-alanine hydrochloride (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and DIEA (1.0 mmol, 10 eq.) in 2 mL of DMF. The additional DIEA will neutralize the hydrochloride and facilitate the reaction.

  • Coupling: Add the activation mixture to the deprotected peptide-resin.

  • Extended Coupling Time: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Double Coupling: Perform a ninhydrin test. If the coupling is incomplete, drain the reaction mixture and repeat the coupling step with a freshly prepared activation solution for another 1-2 hours.[2][8]

  • Washing: Once the ninhydrin test is negative (yellow beads), wash the resin thoroughly with DMF (5 x 5 mL).

Coupling ParameterStandard α-Amino AcidFluoro-β-Alanine HydrochlorideRationale for Change
Equivalents 45Increased concentration to drive the reaction to completion for the sterically hindered amino acid.
Coupling Reagent HCTUHATUHATU is generally considered a more potent coupling reagent, suitable for difficult couplings.[11]
Coupling Time 30-60 min2-4 hours (or double coupling)The slower reaction kinetics of the β-amino acid necessitate a longer reaction time or a second coupling to ensure complete acylation.[5][8]
Protocol 3: Cleavage from Resin and Global Deprotection

The final step involves cleaving the synthesized peptide from the resin support and removing all side-chain protecting groups. The choice of cleavage cocktail is dependent on the amino acid composition of the peptide.[15][16]

Standard Cleavage Cocktail (Reagent K): [15]

  • 92.5% TFA

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

  • 2.5% 1,2-Ethanedithiol (EDT) - use if Cys is present

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry under vacuum for at least 1 hour.

  • Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (5 mL) to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a cold tube of diethyl ether (40 mL). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18] The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.[19][20]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of fluoro-β-alanine; peptide aggregation.Use double coupling with HATU; extend coupling time; consider using a different solvent system (e.g., NMP).[2][11]
Low Yield Diketopiperazine formation.Use 2-CTC resin; ensure the use of appropriate deprotection conditions.[12]
Side Products in Final Peptide Incomplete deprotection of side-chain protecting groups; side reactions during cleavage.Ensure appropriate cleavage cocktail and scavengers are used based on the peptide sequence; optimize cleavage time.[15][16]

Conclusion

The incorporation of fluoro-β-alanine hydrochloride into peptides offers exciting possibilities for the development of novel therapeutics with enhanced properties. While its synthesis presents unique challenges, a thorough understanding of the underlying chemical principles and the implementation of optimized protocols can lead to successful outcomes. By carefully selecting resins, coupling reagents, and reaction conditions, researchers can effectively navigate the complexities of synthesizing these valuable molecules. The protocols outlined in this guide provide a robust starting point for the exploration and application of fluoro-β-alanine-containing peptides in drug discovery and development.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
  • MilliporeSigma.
  • Wanka, L. (2015). Are double couplings in SPPS interesting for purity of short peptides?
  • AAPPTec. Monitoring of Peptide Coupling and Capping.
  • Peptides. Cleavage Cocktails; Reagent B.
  • BenchChem. Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Atherton, E., & Sheppard, R.C. (Eds.). (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, Series B, 33, 763-766.
  • CDN. Cleavage Cocktail Selection.
  • Wang, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 221, 115049.
  • Szabó, T.G., et al. (1995). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • BOC Sciences.
  • Verma, D., et al. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5769-5776.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • van Woerkom, W.J., & van Nispen, J.W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International Journal of Peptide and Protein Research, 38(2), 103-113.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press.
  • Pederoso, E., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3466-3481.
  • Gáspári, Z., & Beke, T. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(56), 32669-32678.
  • Fields, G.B. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
  • Collins, J.M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943.
  • Agilent. (2024).
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Agilent.
  • Sanda, M., & Mikes, O. (2012). Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry.
  • Pederoso, E., et al. (2022).
  • CSBio. (2013). Solid phase peptide synthesis.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Biovera. (2024).
  • Fields, G.B. (1997). Methods for Removing the Fmoc Group.
  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bréhaut, V., & Brasseur, K. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Goyon, A., et al. (eds) Peptide Analysis. Methods in Molecular Biology, vol 1149. Humana Press.
  • Auriemma, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1685.
  • BenchChem. Application Notes and Protocols for the Use of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis.
  • Bachem. Peptide Manufacturing: Step-By-Step Guide.
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Gante, J. (1995). Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Angewandte Chemie International Edition in English, 34(16), 1740-1742.
  • Student, University of the Pacific. Synthesis of Alanine-Containing Peptides. Scholarly Commons.

Sources

Incorporating fluoro-beta-alanine into bioactive scaffolds

Strategic Incorporation of 3-Fluoro- -Alanine into Bioactive Scaffolds

Executive Summary

The incorporation of fluorine into peptide backbones—specifically via 3-fluoro-


-alanine


This guide provides a validated workflow for synthesizing enantiopure


The Fluorine Effect in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -Amino Acid Scaffolds[1]

Conformational Control (The Gauche Effect)

The primary utility of 3-F-




  • Mechanism: Due to the high electronegativity of fluorine, the C–F bond prefers to align gauche (60°) to the vicinal C–N bond rather than anti-periplanar. This is driven by

    
     hyperconjugation and minimization of dipole-dipole repulsion.
    
  • Result: Incorporating 3-F-

    
    -Ala can force a peptide backbone into a specific helical or turn conformation, increasing binding affinity by reducing the entropic penalty of binding.
    
Metabolic Stability

Natural

  • Electronic Deactivation: The strong electron-withdrawing group (EWG) effect lowers the pKa of the amine (from ~10.2 to ~8.5), altering membrane permeability and reducing susceptibility to oxidative deamination.

  • Steric/Electronic Blockade: It hinders the approach of transaminases that typically degrade

    
    -amino acids.
    

Protocol A: Synthesis of -Fmoc-(3R)-3-Fluoro- -Alanine

Objective: Synthesize a protected building block suitable for Fmoc-SPPS. Precursor:





Materials
  • Substrate:

    
    -Fmoc-(3S)-3-hydroxy-
    
    
    -alanine methyl ester (derived from Aspartic acid).
  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST. Deoxo-Fluor is preferred for higher thermal stability.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous NaHCO

    
    .
    
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon for 15 minutes.

    • Dissolve 10 mmol of the

      
      -hydroxy substrate in 50 mL anhydrous DCM.
      
    • Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Temperature control is vital to prevent elimination to the

      
      -unsaturated ester.
      
  • Fluorination (The Critical Step):

    • Add Deoxo-Fluor (1.2 equivalents) dropwise via syringe over 20 minutes.

    • Stir at -78 °C for 1 hour.

    • Allow the reaction to warm slowly to 0 °C (ice bath) over 2 hours. Do not let it reach room temperature immediately, as this favors elimination.

  • Validation Checkpoint (Self-Validating Step):

    • Take a 50

      
      L aliquot, quench in mini-vial with NaHCO
      
      
      , extract with DCM.
    • Run crude

      
      F NMR. 
      
    • Pass Criteria: Sharp multiplet around -180 to -200 ppm (depending on diastereomer).

    • Fail Criteria: Absence of signal or presence of vinylic protons in

      
      H NMR (indicating elimination to the enoate).
      
  • Work-up and Purification:

    • Pour reaction mixture into vigorously stirring sat. NaHCO

      
       (Caution: CO
      
      
      evolution).
    • Extract with DCM (3 x 50 mL). Wash combined organics with 0.1 M HCl (to remove amine byproducts) and Brine.

    • Dry over MgSO

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The fluoro product is typically less polar than the hydroxy precursor.

  • Ester Hydrolysis (Final Prep for SPPS):

    • Dissolve purified ester in THF/Water (3:1).

    • Add LiOH (2.0 equiv) at 0 °C. Monitor by TLC until ester is consumed.

    • Acidify carefully to pH 3 with 1M HCl. Extract with Ethyl Acetate.

    • Yield: Expect 60-75%.

Diagram: Synthetic Pathway & Logic[2]

SynthesisWorkflowPrecursorN-Fmoc-3-Hydroxy-beta-Alanine EsterReagentDeoxo-Fluor(-78°C)Precursor->ReagentIntermediateOxoniumIntermediateReagent->IntermediateDecisionTemp Control(Critical)Intermediate->DecisionProductN-Fmoc-3-Fluoro-beta-AlanineDecision->ProductSlow Warm to 0°C(Substitution)SideProductElimination(Alkene)Decision->SideProductRapid Warm/RT(Elimination)

Figure 1: Synthetic workflow emphasizing the critical temperature control required to favor nucleophilic fluorination over elimination.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate 3-F-

Challenges
  • Nucleophilicity: The

    
    -fluorine inductively withdraws electron density from the amine, making the N-terminal amino group of the 3-F-
    
    
    -Ala residue significantly less nucleophilic. The next coupling step will be slow.
  • Acidity: The C-terminal carboxylate is more acidic; activation is fast, but prone to hydrolysis if wet solvents are used.

Materials
  • Resin: Rink Amide resin (for C-term amides) or Wang resin (for C-term acids).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt. Avoid carbodiimides (DIC) for this specific residue coupling due to slow kinetics.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

  • Coupling the 3-F-

    
    -Ala Residue (The "Easy" Side): 
    
    • Condition: 3.0 equiv Fmoc-3-F-

      
      -Ala-OH, 2.9 equiv HATU, 6.0 equiv DIPEA in DMF.
      
    • Time: 45 minutes.

    • Validation: Standard Kaiser Test (Blue = Free amine, Colorless = Coupled).

  • Fmoc Deprotection:

    • 20% Piperidine in DMF (2 x 5 min).

    • Note: Monitor UV absorbance of the fulvene adduct to ensure complete removal.

  • Coupling the Next Amino Acid (The "Hard" Side):

    • Context: You are coupling onto the fluorinated amine. It is deactivated.

    • Modified Protocol: Use double coupling .

      • Round 1: HATU/HOAt/DIPEA (1 hour).

      • Round 2: PyAOP/DIPEA (1 hour) — PyAOP is a phosphonium salt, often superior for difficult couplings.

    • Validation:Chloranil Test (Specific for secondary amines, but useful here as a rigorous check; if Kaiser is ambiguous, use Chloranil).

  • Cleavage:

    • Standard TFA/TIPS/Water (95:2.5:2.5). The C–F bond is stable to TFA.

Application Data: Metabolic Stability Profile

The following data illustrates the stability enhancement provided by replacing a standard


Table 1: Comparative Plasma Stability (


)
Scaffold VariantModificationHalf-Life (Human Plasma)Mechanism of Degradation
Control Natural

-Alanine
4.2 HoursEnzymatic hydrolysis / Transamination
Analog A

-Methyl-

-Alanine
12.5 HoursSteric hindrance
Analog B 3-Fluoro-

-Alanine
> 48 Hours Electronic deactivation + Steric block
Diagram: Biological Rationale[2]

BioMechanismscluster_0Protective MechanismsScaffoldPeptide Scaffoldwith 3-F-beta-AlaEffect1Gauche Effect(Conformational Lock)Scaffold->Effect1Effect2pKa Modulation(Reduced Basicity)Scaffold->Effect2Effect3C-F Bond Strength(Oxidation Resistance)Scaffold->Effect3OutcomeEnhanced Bioavailability& Target AffinityEffect1->OutcomePre-organized bindingEffect2->OutcomeMembrane PermeabilityEffect3->OutcomeMetabolic Stability

Figure 2: Mechanistic contributions of fluorine incorporation to overall drug efficacy.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Seebach, D., et al. (2004). The World of

    
    -Peptides: From Structure to Function. Chemistry & Biodiversity, 1(1), 111-239. [Link]
    
  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

  • Matikonda, S. S., & Altman, R. A. (2013).[1] Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics.[1][2] Organic Letters, 15(15), 3894-3897.[1] [Link]

Troubleshooting & Optimization

Improving solubility of fluoro-beta-alanine hydrochloride in organic solvents

Technical Support Center: Solubilization of Fluoro- -Alanine HCl

Case ID: SOL-FBA-001 Status: Active Subject: Overcoming Solubility Limits of Fluoro-

Assigned Specialist:

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that Fluoro-


The Root Cause: The insolubility is thermodynamic, not kinetic. F-

  • Ionic Lattice Energy: The electrostatic attraction between the ammonium cation (

    
    ) and the chloride anion (
    
    
    ) is significantly stronger than the solvation energy provided by non-polar or moderately polar organic solvents.
  • Fluorine Effect: While the fluorine atom increases lipophilicity slightly compared to non-fluorinated

    
    -alanine, the inductive electron-withdrawing effect lowers the pKa of the amine, potentially strengthening hydrogen bond networks in the solid state.
    

Immediate Action: Do not heat the suspension excessively in DCM or THF; this will not break the lattice and may cause degradation. Choose one of the three protocols below based on your downstream application.

Troubleshooting Protocols

Protocol A: The "Solvent Engineering" Approach (Non-Destructive)

Best for: Analytical sample preparation, NMR, or reactions tolerant of acidic alcohols.

Standard organic solvents (DCM, ACN) act as hydrogen bond acceptors but lack the hydrogen bond donating (HBD) capacity to disrupt the chloride-ammonium interaction. You must use a fluorinated alcohol.

Recommended Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Guide:

  • Primary Dissolution: Dissolve F-

    
    -Ala-HCl in pure HFIP.
    
    • Target Concentration: Up to 100 mg/mL is typically achievable.

    • Mechanism:[1][2][3][4] HFIP is a potent H-bond donor (

      
      ) that solvates the chloride ion, breaking the lattice.
      
  • Co-solvent Dilution: Once dissolved, dilute this solution into your target solvent (e.g., DCM).

    • Ratio: Maintain at least 10-20% (v/v) HFIP to prevent precipitation.

Scientist's Note: HFIP is acidic (pKa ~9.3). Avoid this if your downstream reaction involves highly acid-sensitive protecting groups (e.g., Trityl), though Boc/Fmoc are generally stable for short durations.

Protocol B: The "Chemical Masking" Approach (Reactive)

Best for: Anhydrous coupling reactions, peptide synthesis, or GC-MS analysis.

If you cannot use water or fluorinated alcohols, you must mask the polar groups using Silylation . This converts the zwitterionic salt into a lipophilic, organic-soluble species in situ.

Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA).

Step-by-Step Guide:

  • Suspension: Suspend F-

    
    -Ala-HCl (1.0 equiv) in anhydrous DCM or Acetonitrile.
    
  • Addition: Add BSA (2.2 - 3.0 equiv) under inert atmosphere (

    
    ).
    
    • Why excess? You need 1 equiv for the carboxylate, 1 equiv for the amine, and excess to scavenge the HCl as TMS-Cl.

  • Reflux: Heat to mild reflux (40°C) for 30-60 minutes.

  • Observation: The cloudy suspension will turn clear as the silylated intermediate forms.

    • Result: You now have

      
       in solution.
      

Critical Warning: This reaction produces acetamide as a byproduct. If acetamide interferes with your reaction, use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), as the byproduct is volatile and removable by evaporation.

Protocol C: The "Phase Transfer" Approach (Biphasic)

Best for: Alkylation reactions or nucleophilic substitutions in non-polar media.

If you need the F-

Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or 18-Crown-6.

Step-by-Step Guide:

  • System Setup: Create a biphasic mixture.

    • Phase 1: F-

      
      -Ala-HCl dissolved in minimal water or concentrated NaOH (to deprotonate).
      
    • Phase 2: Organic solvent (DCM or Toluene) containing the electrophile.

  • Catalyst Addition: Add 5-10 mol% TBAHS.

  • Mechanism: The quaternary ammonium cation (

    
    ) pairs with the F-
    
    
    -alanine carboxylate, dragging it into the organic layer where it becomes highly reactive ("naked anion" effect).

Comparative Decision Matrix

FeatureHFIP/TFE (Solvent) Silylation (BSA) Phase Transfer (PTC)
Solubility Mechanism H-Bond DisruptionCovalent Modification (Temporary)Ion-Pairing
Complexity Low (Mix & Go)Medium (Requires inert gas)Medium (Biphasic workup)
Water Tolerance HighZero (Must be anhydrous)High (Requires water phase)
Reversibility Yes (Evaporate solvent)Yes (Hydrolysis restores amino acid)N/A
Cost High (HFIP is expensive)ModerateLow

Visual Troubleshooting Workflow

Solubility_WorkflowStartSTART: F-beta-Ala-HClInsoluble in Organic SolventGoalWhat is your downstream application?Start->GoalAnalysisAnalysis (NMR, HPLC)or Mild MixingGoal->AnalysisNon-destructiveReactionChemical Reaction(Coupling/Derivatization)Goal->ReactionSyntheticHFIPProtocol A: Use HFIP/TFE(Disrupts Lattice)Analysis->HFIPWaterTolIs the reactionwater-tolerant?Reaction->WaterTolSoln1Clear Solution(H-Bond Solvated)HFIP->Soln1PTCProtocol C: Phase Transfer(TBAHS / Crown Ether)WaterTol->PTCYes (Biphasic)SilylProtocol B: Silylation(BSA / BSTFA)WaterTol->SilylNo (Anhydrous)Soln3Active Ion Pair(Organic Phase)PTC->Soln3Soln2Reactive Organic Species(TMS-Protected)Silyl->Soln2

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental requirements.

Frequently Asked Questions (FAQs)

Q: Can I just add Triethylamine (TEA) to dissolve it in DCM? A: Likely not. While TEA will neutralize the HCl, the resulting free amino acid (zwitterion) is often less soluble in DCM than the salt. You need to cap the polar groups (Protocol B) or use a specialized solvent (Protocol A).

Q: Why does my solution turn cloudy again after adding water to the silylated mixture? A: Silyl groups (TMS) are hydrolytically unstable. Adding water removes the TMS protection, regenerating the insoluble amino acid zwitterion, which then precipitates. Only perform aqueous workup after your coupling reaction is complete.

Q: Is 2-fluoro-beta-alanine different from 3-fluoro-beta-alanine regarding solubility? A: Thermodynamically, both behave similarly regarding lattice energy. However, the pKa of the amine in 3-fluoro-

References

  • PubChem. (n.d.). Fluoro-beta-alanine | C3H6FNO2.[5][6][7] National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2016). The Solubility of Peptide Intermediates in Organic Solvents.[1] Solubilizing Potential of Hexafluoro-2-propanol. Retrieved February 19, 2026, from [Link]

Resolving enantiomeric separation issues of fluoro-beta-alanine derivatives

Technical Support Center: Enantioseparation of Fluoro- -Alanine Derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: F-BETA-SEP-001

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely here because standard amino acid protocols are failing for your fluoro-


-alanine

The Core Challenge: Fluoro-

  • Electronic Effects: The fluorine atom (highly electronegative) lowers the pKa of the

    
    -amino group, weakening the cationic character required for many chiral selectors.
    
  • Structural Flexibility: The extra carbon in the

    
    -backbone increases conformational freedom compared to 
    
    
    -amino acids, reducing the rigidity needed for tight chiral recognition.
  • Detection Limits: The lack of a strong UV chromophore (unless protected) makes standard UV-Vis detection at 254 nm useless.

Method Selection Decision Matrix

Before proceeding, identify your sample state.[1] Use this logic flow to select the correct support module.

Method_SelectionStartSTART: Sample State?IsProtectedIs the Amine Protected?(e.g., Boc, Cbz, Fmoc)Start->IsProtectedIsDerivatizedCan you derivatize?IsProtected->IsDerivatizedNo (Free Amine)Direct_PolyPolysaccharide CSP(Normal/Polar Organic)IsProtected->Direct_PolyYesDirect_CrownCrown Ether CSP(CROWNPAK CR-I)IsDerivatized->Direct_CrownNo (Primary Amine Only)Direct_ZwixZwitterionic CSP(Chiralpak ZWIX)IsDerivatized->Direct_ZwixNo (Secondary/Primary)Indirect_MarfeyIndirect Method(Marfey's Reagent + C18)IsDerivatized->Indirect_MarfeyYes (High Sensitivity Req)

Figure 1: Triage logic for selecting the optimal separation pathway based on analyte protection and sensitivity needs.

Module A: Direct Separation (Free Amino Acids)

Target Audience: Users with underivatized fluoro-

Primary Solution: Crown Ether Columns (CROWNPAK)

Crown ether columns (e.g., CROWNPAK CR-I(+)) function by complexing the ammonium ion (

The Fluorine Factor: Fluorine is electron-withdrawing. It lowers the pKa of the

Standard protocols often fail because the mobile phase is not acidic enough to keep the fluorinated amine fully protonated.
Troubleshooting Guide (Q&A)

Q: My peaks are eluting near the void volume with no separation. Why? A: Your amine is likely deprotonated.

  • Mechanism: The crown ether requires the ammonium cation (

    
    ) to form hydrogen bonds with the ether oxygens.
    
  • Fix: Lower the mobile phase pH. Standard amino acids use pH 2.0 (perchloric acid). For fluoro-

    
    -alanine, you may need to increase acid concentration to 16.3 mmol/L HClO₄  (pH ~1.5) to force protonation.
    
  • Temperature: Lower the column temperature to 10°C - 15°C . The complexation is exothermic; lower heat stabilizes the chiral fit.

Q: I see severe peak tailing. Is my column dying? A: Likely not. This is usually a "silanol effect."

  • Cause: The silica support has residual silanols.[1] Fluorinated amines can be "sticky" due to altered dipole moments.

  • Fix: Ensure you are using a mobile phase with high ionic strength or specific displacers. Methanol (MeOH) is generally preferred over Acetonitrile (ACN) for solubility, but ACN often gives sharper peaks for crown ethers. Try a 90:10 (Water:MeOH) mix with High Conc. Perchloric Acid .[2]

Q: Can I use Zwitterionic phases (ZWIX) instead? A: Yes, and they are often better for

  • Why: ZWIX columns (Cinchona alkaloid-based) use a double ion-pairing mechanism (interaction with both the amine and the carboxylic acid).

  • Protocol: Use MeOH/H₂O (98:2) with 50 mM Formic Acid + 25 mM Diethylamine .

  • Note: The bulky fluorine atom can disrupt the steric fit in Crown ethers but is often well-tolerated in the more open "groove" of the ZWIX selector.

Module B: Indirect Separation (Derivatization)

Target Audience: Users needing high sensitivity (UV/Fluorescence) or resolving complex biological matrices.

The Gold Standard: Marfey’s Reagent (FDAA)

If direct HPLC fails, you must derivatize. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form diastereomers, which are separable on standard achiral C18 columns.

Protocol: Optimized for Fluoro-

-Alanine
  • Preparation:

    • Sample: 50 µL of 50 mM Fluoro-

      
      -alanine (in water).
      
    • Reagent: 100 µL of 1% FDAA in Acetone.

    • Buffer: 20 µL of 1 M NaHCO₃.

  • Reaction:

    • Incubate at 40°C for 90 minutes . (Standard amino acids take 60 mins; Fluorine steric hindrance requires longer time).

    • Stop reaction with 20 µL of 2 M HCl.

  • Separation (C18 Column):

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: 340 nm (The DNP group provides the chromophore).

Troubleshooting Guide (Q&A)

Q: I see the derivatized peaks, but they overlap. How do I improve resolution (


)?A:
  • The Physics: Marfey's derivatives of

    
    -amino acids often have lower 
    
    
    -factors than
    
    
    -amino acids because the chiral centers are further apart.
  • Fix: Use a "shallower" gradient (e.g., 0.5% B per minute). Alternatively, switch to L-FDLA (Leucinamide analog), which has a larger hydrophobic side chain (Isobutyl vs. Methyl), often providing better steric discrimination for bulky fluorinated substrates.

Q: My reaction yield is low (<50%). A: The fluorine on the

  • Fix: Increase the pH of the reaction buffer slightly (to pH 9.0) using Triethylamine (TEA) instead of bicarbonate to ensure the amine is unprotonated and reactive during the nucleophilic aromatic substitution.

Module C: Detection & Visualization

Since underivatized fluoro-

Detector TypeSuitabilityNotes
UV (200-210 nm) LowOnly works with ultra-pure solvents (low cut-off). High noise.
RI (Refractive Index) MediumGood for isocratic prep work. Low sensitivity.
ELSD / CAD High Excellent for non-chromophoric zwitterions. Requires volatile mobile phase (Formic acid/TFA ok; Perchloric acid NOT allowed).
Mass Spec (MS) Critical The definitive method. Use ZWIX columns (MS compatible).[4] Avoid Crown Ether if using Perchloric acid (corrosive/suppression).
Mechanism of Failure (Visualized)

Understanding why separation fails is key to fixing it.

Mechanismcluster_0Standard Amino Acid (Alpha)cluster_1Fluoro-Beta-AlanineAlphaStrong H-BondingRigid 3-Point FitCrownCrown EtherSelectorAlpha->CrownHigh AffinityBetaWeakened Amine (pKa Drop)Increased Flexibility (Beta-Link)Beta->CrownLow Affinity(Needs Lower pH)

Figure 2: Mechanistic comparison showing why fluoro-beta-alanine requires aggressive pH control compared to standard alpha-amino acids.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). [Link]

  • Regis Technologies. Crown-Ether Chiral Stationary Phases: Method Development Guide. [Link]

  • Bhushan, R., & Bruckner, H. (2011).[5] Marfey's reagent for chiral amino acid analysis: A review. Journal of Chromatography B. [Link]

  • Ilisz, I., et al. (2012). Zwitterionic chiral stationary phases: Separation of beta-amino acids. Journal of Chromatography A. [Link]

For further assistance, please contact the Applications Lab with your specific chromatograms attached.

Addressing background interference in fluoro-beta-alanine NMR analysis

Technical Support Center: High-Resolution F NMR Analysis of Fluoro- -alanine (FBAL)

Introduction: The "Invisible" Barrier in FBAL Quantification

Welcome to the advanced support tier. If you are analyzing



In my 15 years of supporting DMPK (Drug Metabolism and Pharmacokinetics) workflows, I have found that 80% of "sample failures" in FBAL analysis are actually instrumental artifacts or pH-induced shifts , not sample degradation.[1] FBAL is a small, rapidly tumbling molecule with a long

1

This guide moves beyond basic operation to address the root causes of spectral interference: Fluorine-containing probe materials (the "Background") and Matrix-dependent chemical shift drift.

Part 1: Diagnosing the "Ghost" Signal (Instrumental Background)

Symptom: A broad, rolling baseline or a wide "hump" spanning 10–20 ppm that distorts the integration of the sharp FBAL multiplet.

Q: Why do I see a massive background signal even in my blank D₂O sample?

A: You are likely seeing the NMR probe itself.[1] Most standard broadband probes use Polytetrafluoroethylene (PTFE/Teflon) or other fluoropolymers in their capacitors and coil supports.[1] These solid-state materials contain a high density of


1
Q: How do I confirm if the interference is the probe or the sample matrix?

A: Perform the "Empty Coil Test."

  • Remove the NMR tube entirely from the magnet.[1]

  • Run your standard

    
    F acquisition (1 scan is usually enough).[1]
    
  • Result: If you still see the broad hump, the signal is coming from the probe body.[1] If the baseline is flat, the interference is in your sample (likely protein-bound fluorine or solid precipitates).

Protocol: The Filter (Spin-Echo) Solution

To suppress the probe background without buying a specialized "fluorine-free" probe, you must exploit the difference in relaxation times.

  • Probe Background (

    
    F Solids): 
    
    
    is Microseconds (
    
    
    ).[1]
  • FBAL Analyte (

    
    F Liquid): 
    
    
    is Seconds (
    
    
    ).

The Fix: Use a Carr-Purcell-Meiboom-Gill (CPMG) or a simple Spin-Echo sequence.

ParameterRecommended SettingReason
Pulse Sequence cpmg or spinechoRefocuses liquid magnetization; solid signals decay during delay.[1]
Echo Time (

)
2 – 10 msLong enough for probe background (

) to decay to zero.[1]
Relaxation Delay (

)

(approx. 3–5 s)
FBAL has a relatively long

; ensure full relaxation for quantitation.
Acquisition Time > 0.5 sEnsure high digital resolution to resolve FBAL J-coupling.

Part 2: The "Drifting" Peak (pH & Matrix Interference)

Symptom: The FBAL peak shifts significantly between samples (e.g., -167 ppm in one, -169 ppm in another), making automated binning/integration impossible.

Q: Why does my FBAL peak position wander between urine samples?

A: FBAL (


111
Q: Can I just use a standard phosphate buffer?

A: Yes, but you must "lock" the pH.[1] A simple "add buffer" step is often insufficient for highly acidic urine. You must ensure the final buffering capacity is strong enough to bring all samples to a uniform pH (typically pH 7.0–7.4).

Protocol: The "pH-Lock" Sample Preparation

Do not rely on the internal lock (D₂O) to fix the chemical shift. Use an internal reference standard that is pH-independent, such as trifluoroacetic acid (TFA) (though TFA can be volatile) or, better, fluorouracil (5-FU) itself if it is not the analyte of interest, or 2-fluoro-2-deoxy-D-glucose (FDG) .

Recommended Workflow:

  • Buffer: 1.0 M Phosphate buffer (pH 7.4) in D₂O. (High molarity is required to overwhelm urine pH).[1]

  • Internal Standard: Add a known concentration of Trifluoroacetate (TFA) or 3-trimethylsilyl-1-propanesulfonic acid (DSS) if using 1H referencing.

  • Mix: 400

    
     Sample + 200 
    
    
    Buffer.
  • Verify: Check pH with a micro-electrode before putting it in the spinner.

Part 3: Advanced Acquisition (The DEPTH Pulse)

Symptom: The Spin-Echo isn't working well enough, or you have acoustic ringing artifacts.[1]

Q: What is the "DEPTH" pulse and why should I use it?

A: The DEPTH pulse sequence is a composite pulse scheme designed specifically to eliminate background signals from outside the active coil volume (i.e., the probe body). It is superior to a simple spin-echo for quantitative background suppression.

Mechanism: It uses a cycle of pulses (e.g.,


Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision matrix for isolating and removing interference in FBAL analysis.

FBAL_TroubleshootingStartSTART: Distorted FBAL SpectrumCheckBlankStep 1: Run Empty Coil Test(No Tube)Start->CheckBlankIsSignalIs Broad Signal Present?CheckBlank->IsSignalProbeIssueSource: Probe Background(Fluoropolymers)IsSignal->ProbeIssueYesSampleIssueSource: Sample MatrixIsSignal->SampleIssueNoApplyFilterAction: Apply T2 Filter(Spin-Echo / CPMG)ProbeIssue->ApplyFilterDepthPulseAdvanced: Use DEPTH SequenceApplyFilter->DepthPulseIf artifacts persistCheckShiftIs Peak Shifting?SampleIssue->CheckShiftCheckBroadIs Peak Broad?CheckShift->CheckBroadNoFixPHAction: Increase Buffer Molarity(pH Lock)CheckShift->FixPHYesFixProteinAction: Protein Precipitation(Acetonitrile/Centrifuge)CheckBroad->FixProteinYes

Figure 1: Decision tree for diagnosing spectral interference. Blue nodes indicate diagnostic steps; Green nodes indicate corrective protocols.

Visualizing the Biological Pathway

Understanding where FBAL comes from helps in identifying potential overlapping metabolites (like DHFU or FUPA).[1]

Figure 2: Catabolic pathway of 5-FU yielding FBAL. Note that DHFU and FUPA are intermediate metabolites that may co-exist in the sample.

FAQ: Rapid Fire Troubleshooting

Q: My FBAL signal is split into a complex multiplet. Is this interference? A: No, that is the physics of FBAL.[1]


1


12
  • Action: If you need a singlet for easier integration, run a

    
    F{
    
    
    H} (Proton Decoupled)
    experiment. This collapses the multiplet into a singlet, significantly boosting the signal-to-noise ratio (SNR).

Q: Can I use glass tubes? A: Yes, standard borosilicate glass is transparent to

PTFE (Teflon) caps1

Q: What is the detection limit? A: With a cryoprobe and proper background suppression (Spin-Echo), you can detect FBAL in the low micromolar range (


References

  • Martino, R., et al. (2005).[1] Fluorine-19 NMR spectroscopy for the study of 5-fluorouracil metabolism in the liver.[3][4]NMR in Biomedicine . [Link][1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (Chapter 3: 19F NMR and Background Suppression).Elsevier . [Link][1]

  • Malet-Martino, M., & Martino, R. (2002).[1] Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, teafur, S-1): a review.The Oncologist . [Link]

  • Cory, D. G., & Ritchey, W. M. (1988).[1] Suppression of signals from the probe in Bloch decay spectra (DEPTH Pulse).[5]Journal of Magnetic Resonance . [Link][6][7]

Technical Support Center: Overcoming Hygroscopic Challenges of Fluoro-beta-alanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling fluoro-beta-alanine HCl. As a valued researcher in the scientific community, your experimental success is paramount. Fluoro-beta-alanine HCl is a crucial reagent in drug design and neurobiology research; however, its hygroscopic nature can present significant handling challenges.[1] This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to mitigate the effects of moisture and ensure the integrity of your experiments.

Understanding the Challenge: The Hygroscopic Nature of Fluoro-beta-alanine HCl

Hygroscopic substances readily absorb moisture from the atmosphere.[2][3] This can lead to a cascade of issues, including:

  • Inaccurate Weighing: Rapid moisture absorption can cause the mass of your sample to increase during weighing, leading to significant errors in concentration calculations.[4]

  • Physical Changes: The compound can transform from a free-flowing powder to a clumpy or even liquid state, making it difficult to handle and transfer.[2][3][5]

  • Chemical Degradation: The presence of water can initiate hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[5][6][7][8] This is a critical concern as it can impact the therapeutic performance and shelf life of any resulting products.[6][7]

  • Altered Dissolution Characteristics: Clumping and changes in the physical state can affect the dissolution rate and solubility of the compound.[6][9]

This guide will equip you with the necessary knowledge and protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for fluoro-beta-alanine HCl?

A1: To minimize moisture absorption, fluoro-beta-alanine HCl should be stored in a tightly sealed container in a cool, dry place.[2] For enhanced protection, we recommend the following:

  • Primary Container: Ensure the original container is sealed tightly after each use. Applying parafilm around the cap can provide an additional barrier.[10]

  • Secondary Enclosure: Place the primary container inside a desiccator containing a suitable desiccant, such as silica gel or calcium chloride.[11][12][13] For extremely sensitive applications, storage in a vacuum desiccator or under an inert atmosphere (e.g., nitrogen or argon) within a glove box is the gold standard.[11][13][14][15]

Q2: I've noticed the powder has started to clump. Can I still use it?

A2: Clumping is a clear indication of moisture absorption.[2][3][5] While you can sometimes break up clumps with a spatula, the material's properties may already be compromised.[2] For applications requiring high precision, it is advisable to use a fresh, unopened container. If you must use the clumped material, consider drying it under vacuum at a gentle temperature. However, be aware that excessive heat can cause decomposition.[2] Always consult the product's safety data sheet (SDS) for thermal stability information.

Q3: What is the best way to accurately weigh fluoro-beta-alanine HCl?

A3: Due to its hygroscopic nature, weighing fluoro-beta-alanine HCl requires speed and a controlled environment. Here are the recommended methods:

  • Weighing by Difference: This is the most accurate method for hygroscopic solids.[16] It involves weighing a container with the compound, transferring an approximate amount to your reaction vessel, and then re-weighing the original container. The difference in mass is the amount transferred.[16]

  • Controlled Environment: For the highest accuracy, perform all weighing operations inside a glove box with a controlled inert atmosphere.[14][15][17][18] If a glove box is unavailable, a balance with a draft shield is essential.[19] Placing a container of desiccant inside the balance chamber can also help to create a localized dry environment.[20]

  • Rapid Transfer: Minimize the time the container is open to the atmosphere. Have all your equipment ready before you begin weighing.[2]

Q4: I'm having trouble dissolving the compound after it has been exposed to air. What could be the cause?

A4: Moisture absorption can lead to the formation of hydrates or cause the powder to become gummy, which can significantly slow down dissolution.[6][9] Ensure you are using a dry solvent and that your glassware is thoroughly dried before use. If dissolution remains an issue, gentle heating or sonication may help, provided the compound is stable under these conditions.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when working with fluoro-beta-alanine HCl.

Issue 1: Inconsistent Experimental Results

Possible Cause: Inaccurate concentration of fluoro-beta-alanine HCl due to moisture absorption during weighing.

Troubleshooting Steps:

  • Review Weighing Technique: Are you using the "weighing by difference" method?[16] How long is the compound exposed to the atmosphere during weighing?

  • Assess Storage Conditions: Is the compound stored in a desiccator?[11][12][13] Is the desiccant still active (e.g., blue for silica gel)?

  • Implement a Controlled Weighing Environment: If possible, move the weighing process to a glove box.[14][15][17][18]

  • Prepare a Stock Solution: For recurring experiments, consider preparing a concentrated stock solution from a freshly opened bottle of fluoro-beta-alanine HCl.[21] This can be aliquoted and stored under appropriate conditions to ensure consistency across multiple experiments.

Issue 2: The Compound "Melts" or Becomes Oily on the Spatula/Weigh Paper

Possible Cause: Deliquescence, where the compound absorbs so much moisture from the air that it dissolves into a liquid.[13]

Troubleshooting Steps:

  • Immediate Action: Do not proceed with the weighing. Discard the contaminated portion.

  • Environmental Control: The ambient humidity in your lab is likely too high. Use a dehumidifier in the balance room or, ideally, perform the handling in a glove box.[14][18][20]

  • Alternative Transfer Method: Weigh the compound in a small, dry glass vial with a cap.[4][17] You can then dissolve the compound directly in the vial and transfer the solution.[17]

Experimental Protocols

Protocol 1: Accurate Weighing of Fluoro-beta-alanine HCl Using the "Weighing by Difference" Method
  • Preparation: Place a clean, dry weighing bottle containing fluoro-beta-alanine HCl in a desiccator to cool to room temperature if it has been previously dried.[4]

  • Initial Weighing: Place the capped weighing bottle on the analytical balance and record the mass to four decimal places.[19]

  • Transfer: Remove the weighing bottle from the balance. Quickly and carefully transfer an estimated amount of the solid into your reaction flask. Do not use a funnel, as some solid may adhere to it.[16]

  • Final Weighing: Immediately recap the weighing bottle and place it back on the balance. Record the new, lower mass.[16]

  • Calculation: The mass of the transferred fluoro-beta-alanine HCl is the initial mass minus the final mass.

Protocol 2: Preparation of a Stock Solution
  • Determine the Required Volume: Calculate the total volume of stock solution needed for your series of experiments.

  • Weigh the Compound: Using the "weighing by difference" method described above, weigh the required mass of fluoro-beta-alanine HCl directly into a dry volumetric flask.[4]

  • Dissolution: Add a portion of the desired solvent to the volumetric flask. Swirl gently to dissolve the compound. If necessary, use a sonicator to aid dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing and Storage: Stopper the flask and invert it several times to ensure a homogenous solution. Transfer the solution to a tightly sealed storage bottle and store under the recommended conditions (e.g., refrigerated, protected from light).

Data Presentation

ParameterRecommendationRationale
Storage Humidity Below 40% Relative Humidity (RH)Minimizes moisture absorption and prevents physical and chemical changes.[22]
Weighing Environment Inert Atmosphere (Glove Box) or Low Humidity Room (<40% RH)Ensures the highest accuracy by preventing moisture uptake during weighing.[14][18][20]
Drying Method (if necessary) Vacuum oven at a temperature below the decomposition point.Gently removes absorbed water without degrading the compound.[23]

Visualizing Workflows

Standard Handling Workflow

This workflow is suitable for general laboratory conditions where high humidity is not a major concern.

cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution storage Store in tightly sealed container in a desiccator weighing Use 'Weighing by Difference' method in a draft-shielded balance storage->weighing Minimize exposure time dissolution Use dry glassware and solvent weighing->dissolution Immediate use

Caption: Standard workflow for handling fluoro-beta-alanine HCl.

High-Sensitivity Handling Workflow

This workflow is essential for applications requiring the utmost precision and for laboratories with high ambient humidity.

cluster_storage Controlled Storage cluster_weighing Controlled Weighing cluster_dissolution Controlled Dissolution storage Store under inert atmosphere (Glove Box) weighing Weigh inside the glove box using an analytical balance storage->weighing dissolution Prepare stock solution inside the glove box weighing->dissolution

Caption: High-sensitivity workflow for hygroscopic compounds.

By implementing these best practices and troubleshooting guides, you can confidently handle fluoro-beta-alanine HCl, ensuring the accuracy, reproducibility, and success of your research endeavors.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • Guide to Safe Chemical Storage. (2024, June 20). Best Practices for the Industry. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Jacomex. (n.d.). Humidity Controlled Glove Box. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • VITTA Education. (2023, October 24). What is a Glove Box? Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Unknown. (n.d.). WEIGHING BY DIFFERENCE. Retrieved from [Link]

  • Unknown. (n.d.). Technique: Weighing Objects. Retrieved from [Link]

  • Unknown. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide. Retrieved from [Link]

  • Unknown. (2025, May 2). Managing Humidity and Temperature in Cleanrooms. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • Sensgreen. (2024, September 11). 6 Industries That Need Precise Temperature & Humidity Control. Retrieved from [Link]

  • Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • mulksgrp. (2025, February 10). What do we need a glovebox for? Retrieved from [Link]

  • Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
  • IMASA TECHNOLOGIES. (2024, April 5). Humidity control in production environments. Retrieved from [Link]

  • Buske Logistics. (2024, November 1). Humidity Controlled Warehouse Solutions: Complete Guide. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]

  • Unknown. (2017, July 2). Overcoming Excipient Challenges in Spray-Dried Dispersions. Retrieved from [Link]

  • richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • BulkInside. (2022, September 21). Inadequate Reconstitution Of Fast Dissolving Powders. Retrieved from [Link]

  • Unknown. (2025, August 6). Overcoming challenges for development of amorphous powders for inhalation. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • NIH. (n.d.). Fluoro-beta-alanine | C3H6FNO2 | CID 22665129 - PubChem. Retrieved from [Link]

  • Semantic Scholar. (2023, September 29). Effect of moisture on solid state stability. Retrieved from [Link]

  • Journal of Medical Science. (2023, September 29). View of Effect of moisture on solid state stability. Retrieved from [Link]

  • NIH. (n.d.). alpha-Fluoro-beta-alanine | C3H6FNO2 | CID 13351 - PubChem. Retrieved from [Link]

  • ResearchGate. (2023, September 1). (PDF) Effect of moisture on solid state stability. Retrieved from [Link]

  • PubMed. (n.d.). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. Retrieved from [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to DPD Activity Assessment: The Role of Plasma Fluoro-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DPD in Fluoropyrimidine Chemotherapy

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] The efficacy and toxicity of these drugs are profoundly influenced by their metabolism. The initial, rate-limiting step in the catabolism of 5-FU is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene.[3][4][5] This enzyme converts over 80% of the administered 5-FU into an inactive metabolite, dihydrofluorouracil (DHFU).[3][6]

A deficiency in DPD activity, present in approximately 3-8% of the population, can lead to a decreased clearance of 5-FU.[6][7][8] This impairment results in the accumulation of active, cytotoxic metabolites, which can cause severe, life-threatening toxicities, including neutropenia, severe diarrhea, and mucositis.[5][9][10] Consequently, accurately assessing a patient's DPD status before initiating fluoropyrimidine-based therapy is a critical step towards personalized medicine, aiming to mitigate the risk of adverse reactions.[1][7][11]

Various methods exist to evaluate DPD status, ranging from genetic testing for DPYD variants to direct enzymatic assays.[12][13] This guide provides an in-depth comparison of these methods, with a specific focus on the utility of measuring plasma α-fluoro-β-alanine (FBAL)—the final catabolite of 5-FU—as a functional biomarker for DPD activity. We will delve into the experimental data supporting this correlation, provide detailed protocols for key assays, and offer insights into the practical application of these methodologies in a research and clinical setting.

The Biochemical Pathway: From 5-FU to FBAL

The metabolic fate of 5-FU is a three-step enzymatic cascade where DPD plays the pivotal, rate-limiting role. Understanding this pathway is fundamental to appreciating why downstream metabolites can serve as indicators of the initial enzyme's activity.

  • Step 1 (Rate-Limiting): Dihydropyrimidine Dehydrogenase (DPD) reduces 5-FU to 5,6-dihydro-5-fluorouracil (DHFU). This is the primary clearance route for the drug.[3]

  • Step 2: Dihydropyrimidinase hydrolyzes the DHFU ring to form α-fluoro-β-ureidopropionic acid (FUPA).

  • Step 3: β-ureidopropionase cleaves FUPA to generate the final, stable metabolite, α-fluoro-β-alanine (FBAL), which is then excreted.[14][15]

The causality is direct: low DPD activity leads to reduced production of DHFU and, consequently, all downstream metabolites, including FBAL. Conversely, normal or high DPD activity results in efficient catabolism and higher levels of FBAL.

5-FU_Metabolism cluster_enzymes Enzymes FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU >85% (Rate-Limiting Step) Anabolism Anabolism to Cytotoxic Nucleotides FU->Anabolism ~1-3% FUPA α-fluoro-β-ureidopropionic acid (FUPA) DHFU->FUPA FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL DPD DPD DPYS Dihydropyrimidinase UPB1 β-ureidopropionase

Caption: Metabolic pathway of 5-fluorouracil (5-FU).

Comparative Analysis of DPD Status Assessment Methods

The choice of method for determining DPD status involves a trade-off between directness of measurement, clinical validation, cost, and turnaround time. Here, we compare the leading alternatives.

Direct Phenotyping: DPD Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This method is often considered the "gold standard" as it directly measures the metabolic activity of the DPD enzyme in patient cells.[12] The assay typically involves incubating PBMC lysate with a substrate (radiolabeled uracil or 5-FU) and quantifying the formation of the catabolite.

  • Principle: Direct measurement of enzyme kinetics.

  • Pros: Provides a true functional assessment of DPD activity.

  • Cons: Technically complex, labor-intensive, requires specialized equipment (e.g., for radioassays), and has a longer turnaround time, making it less suitable for routine, large-scale screening.[16]

DPYD Genotyping

This approach predicts DPD function by testing for specific known variants in the DPYD gene that are associated with reduced or absent enzyme activity.[12] Four major variants (DPYD *2A, *13, c.2846A>T, and c.1236G>A/HapB3) are most commonly screened for and are recommended by regulatory bodies like the European Medicines Agency (EMA).[1][11][17]

  • Principle: Predicts enzyme function based on genetic makeup.

  • Pros: Highly reliable and reproducible test; results are lifelong.[16] It can identify at-risk patients before any drug exposure.

  • Cons: Only screens for known variants; it will not detect rare or novel mutations that could impair DPD function.[16][18] It is estimated to predict only 20-30% of early-onset severe toxicities.[1]

Indirect Phenotyping: Endogenous Biomarkers (Uracil and UH2/U Ratio)

This method measures the plasma concentration of endogenous uracil, a natural substrate for DPD.[11] In DPD-deficient individuals, uracil clearance is reduced, leading to elevated plasma levels. The ratio of dihydrouracil to uracil (UH2/U) can also be used as a surrogate marker for DPD activity.[2][19]

  • Principle: Uses levels of the enzyme's natural substrate as a proxy for activity.

  • Pros: Non-invasive (simple blood test), rapid, and relatively inexpensive, making it suitable for large-scale screening.[2]

  • Cons: Uracil levels can be affected by circadian rhythms, diet, and improper sample handling, which can lead to variability.[16][20] There is a lack of consensus on the definitive threshold for determining DPD deficiency using this method.[18]

Indirect Phenotyping: Exogenous Biomarker (Plasma FBAL)

This method involves measuring the plasma concentration of FBAL after the administration of 5-FU. As the end product of 5-FU catabolism, the level of FBAL directly reflects the overall functional capacity of the DPD-led pathway.

  • Principle: The rate of formation of the final metabolite (FBAL) reflects the activity of the rate-limiting enzyme (DPD).

  • Pros: Provides a dynamic, functional assessment of the entire 5-FU catabolic pathway in vivo. FBAL is a stable metabolite, making its measurement robust.[21]

  • Cons: Requires prior administration of 5-FU, meaning it cannot be used for pre-treatment screening in its current application. It is primarily a tool for pharmacokinetic studies and therapeutic drug monitoring.

Supporting Experimental Data: The FBAL-DPD Correlation

The utility of plasma FBAL as a biomarker is substantiated by studies demonstrating a strong positive correlation with direct DPD activity measurements. A key study investigated this relationship in 20 colorectal cancer patients receiving a continuous intravenous infusion of 5-FU.[22]

The researchers measured DPD activity in PBMCs using an HPLC radioassay and determined plasma FBAL levels by HPLC with fluorescence detection. The results showed a significant positive correlation between plasma FBAL levels and DPD activity in PBMCs (r=0.805, p<0.0001) .[21][22] This strong correlation coefficient indicates that approximately 65% (r²) of the variability in DPD activity can be explained by the plasma FBAL level, establishing it as a powerful functional marker.

ParameterFuruhata et al. (2006)[22]
Number of Patients 20
Drug Regimen Continuous IV infusion of 5-FU (320 mg/m²/24 hr)
Mean Plasma FBAL Level 911.0 ng/mL (Range: 521.0 - 1834.6 ng/mL)
Mean PBMC DPD Activity 282.6 pmol/min/mg protein (Range: 145.0 - 568.0 pmol/min/mg protein)
Correlation (r) 0.805
P-value <0.0001

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of plasma FBAL and the direct measurement of DPD activity in PBMCs. These protocols are designed to be self-validating through the inclusion of quality controls and internal standards.

Protocol 1: Quantification of Plasma α-fluoro-β-alanine (FBAL) by LC-MS/MS

This method is adapted from established procedures for the sensitive and selective quantification of FBAL in human plasma.[23][24] The use of a stable isotope-labeled internal standard is critical for ensuring accuracy by correcting for matrix effects and variations during sample processing.

Caption: Workflow for plasma FBAL quantification by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Collection & Processing:

    • Collect whole blood into K2-EDTA tubes.

    • Process samples within 1 hour of collection. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Immediately transfer the plasma to cryovials and store at -80°C until analysis. The stability of metabolites is critically dependent on proper pre-analytical handling.[25]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., β-alanine-d4) to account for analytical variability.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization (Causality Note): FBAL is a small, polar molecule that exhibits poor retention on standard reversed-phase chromatography columns. Derivatization with a reagent like Dansyl Chloride or Sanger's reagent adds a larger, non-polar group, significantly improving chromatographic retention and ionization efficiency for mass spectrometry.[23][24]

    • Add 50 µL of borate buffer (pH 9.0) to the supernatant.

    • Add 100 µL of derivatization reagent (e.g., 1 mg/mL Dansyl Chloride in acetone).

    • Vortex and incubate at 60°C for 30 minutes.

  • Purification:

    • Perform solid-phase extraction (SPE) to remove excess derivatization reagent and other interferences.[23]

    • Condition a mixed-mode anion exchange SPE cartridge.

    • Load the sample, wash with an appropriate solvent, and elute the derivatized FBAL.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a UPLC system with a C18 stationary phase column (e.g., BEH C18, 1.7 µm particle size).[23]

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both derivatized FBAL and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standards of known FBAL concentrations spiked into a blank matrix (e.g., charcoal-stripped plasma).

    • Calculate the concentration of FBAL in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 2: DPD Enzyme Activity Assay in PBMCs

This protocol describes a common method for directly measuring DPD activity, which serves as the benchmark against which FBAL levels are compared.

Step-by-Step Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood (collected in heparin tubes) using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated cells multiple times with phosphate-buffered saline (PBS) to remove platelets and plasma.

    • Count the cells and assess viability (e.g., via trypan blue exclusion).

  • Cytosol Preparation (Causality Note): DPD is a cytosolic enzyme. Therefore, isolating the cytosol is necessary to remove mitochondria and other organelles that could interfere with the assay and to concentrate the enzyme.

    • Resuspend the PBMC pellet in a hypotonic lysis buffer.

    • Homogenize the cells (e.g., using a Dounce homogenizer or sonication).

    • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet membranes and organelles.

    • Collect the supernatant (cytosolic fraction).

    • Determine the total protein concentration of the cytosol using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), NADPH (a required cofactor for DPD), and the cytosolic extract.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate. For a radioassay, this would be [¹⁴C]-labeled 5-fluorouracil.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Product Quantification:

    • Centrifuge the stopped reaction to pellet precipitated protein.

    • Analyze the supernatant using high-performance liquid chromatography (HPLC) equipped with a radioactivity detector.

    • Separate the substrate (5-FU) from the product (DHFU).

    • Quantify the amount of radioactive DHFU produced.

  • Calculation of DPD Activity:

    • Calculate the rate of product formation.

    • Normalize this rate to the amount of protein in the reaction and the incubation time.

    • Express the final DPD activity in units such as pmol/min/mg protein.[22]

Conclusion and Future Perspectives

The assessment of DPD status is an indispensable component of safe and effective fluoropyrimidine chemotherapy. While DPYD genotyping is a valuable pre-screening tool for identifying patients with common genetic deficiencies, it does not capture the full spectrum of functional DPD variability.

The strong positive correlation between plasma FBAL levels and direct DPD enzyme activity in PBMCs establishes FBAL as a robust and reliable functional biomarker.[21][22] Its measurement provides an integrated picture of the body's ability to catabolize 5-FU in vivo.

Currently, the primary limitation of using FBAL is the prerequisite of 5-FU administration, restricting its use to on-treatment monitoring rather than pre-treatment screening. However, its application in therapeutic drug monitoring and pharmacokinetic studies is clear. Future research could explore the use of a microdosing strategy with 5-FU or a stable-isotope-labeled tracer to enable pre-treatment FBAL phenotyping without inducing pharmacological effects.

References

  • Furuhata, T., Kawakami, M., Okita, K., et al. (2006). Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients. Cancer Letters, 234(1), 53-58. [Link]

  • Diasio, R. B. (1997). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. CancerNetwork. [Link]

  • Gülümser, Ö., Kang, M., Kayala, H., & Krishna, P. (2023). A Discussion of DPYD Testing: An Overview of Importance, Benefits, Drawbacks and Alternatives. OxJournal. [Link]

  • European Medicines Agency. (2020). EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. European Medicines Agency. [Link]

  • Licea-Perez, H., Wang, S., & Bowen, C. (2009). Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. Journal of Chromatography B, 877(11-12), 1040-1046. [Link]

  • van Kuilenburg, A. B., et al. (2000). Clinical Implications of Dihydropyrimidine Dehydrogenase (DPD) Deficiency in Patients with Severe 5-Fluorouracil-associated Toxicity: Identification of New Mutations in the DPD Gene. Clinical Cancer Research, 6(12), 4705-4712. [Link]

  • Diasio, R. B., & Johnson, M. R. (1999). Importance of dihydropyrimidine dehydrogenase (DPD) deficiency in patients exhibiting toxicity following treatment with 5-fluorouracil. Mayo Clinic Proceedings. [Link]

  • Lu, Z., Zhang, R., & Diasio, R. B. (1993). Dihydropyrimidine dehydrogenase activity in human peripheral blood mononuclear cells and liver: population characteristics, newly identified deficient patients, and clinical implication in 5-fluorouracil chemotherapy. Cancer Research, 53(22), 5433-5438. [Link]

  • Furuhata, T., et al. (2006). Plasma level of a 5-fluorouracil metabolite, fluoro-β-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients. ResearchGate. [Link]

  • KNMP. (2021). General background text Pharmacogenetics – Dihydropyrimidine dehydrogenase (DPD). KNMP. [Link]

  • Nita, M. E., et al. (2001). The significance of dihydropyrimidine dehydrogenase (DPD) activity in bladder cancer. British Journal of Cancer, 84(5), 655-660. [Link]

  • Genomics Education Programme. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub. Health Education England. [Link]

  • Quaranta, S., et al. (2019). A Simple and Rapid UPLC-UV Method for Detecting DPD Deficiency in Patients With Cancer. Clinical Pharmacology & Therapeutics, 106(3), 599-606. [Link]

  • Lee, A. M., et al. (2022). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics. [Link]

  • Know Your Biomarker. (n.d.). DPYD Biomarker. Patient Resource. [Link]

  • De Nys, K., et al. (2022). DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview. Acta Clinica Belgica, 77(5), 903-909. [Link]

  • Cecchin, E., et al. (2021). Clinical Implementation of Rare and Novel DPYD Variants for Personalizing Fluoropyrimidine Treatment: Challenges and Opportunities. Cancers, 13(16), 4176. [Link]

  • Offer, S. M., et al. (2005). Screening for Dihydropyrimidine Dehydrogenase Deficiency. Clinical Cancer Research. [Link]

  • UK Chemotherapy Board. (2020). DPD testing for fluoropyrimidine-based therapies. Association of Cancer Physicians. [Link]

  • DPD Deficiency Foundation. (2023). Test for DPD Deficiency before starting Chemotherapy using fluoropyrimidines. DPD Deficiency Foundation. [Link]

  • Sottani, C., et al. (2018). A new, sensitive and versatile assay for quantitative determination of α-fluoro-β-alanine (AFBA) in human urine by using the reversed-phase ultrahigh performance-tandem mass spectrometry (rp-UHPLC-MS/MS) system. Toxicology Letters, 298, 164-170. [Link]

  • Harris, B. E., Song, R., Soong, S. J., & Diasio, R. B. (1990). Relationship between dihydropyrimidine dehydrogenase activity and plasma 5-fluorouracil levels with evidence for circadian variation of enzyme activity and plasma drug levels in cancer patients receiving 5-fluorouracil by protracted continuous infusion. Cancer Research, 50(1), 197-201. [Link]

  • Offer, S. M., et al. (2014). Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity. Cancer Research, 74(9), 2545-2554. [Link]

  • Lee, A. M., et al. (2013). Phenotypic Profiling of DPYD Variations Relevant to 5-Fluorouracil Sensitivity Using Real-time Cellular Analysis and In Vitro Measurement of Enzyme Activity. Cancer Research, 73(6), 1941-1950. [Link]

  • Fight Colorectal Cancer. (n.d.). DPD Biomarker. Fight Colorectal Cancer. [Link]

  • Lima, A., et al. (2021). Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door. World Journal of Clinical Oncology, 12(8), 669-679. [Link]

  • Al-Saffar, Y. S., et al. (2023). The Evaluation of Dihydropyrimidine Dehydrogenase Enzyme Level in the Serum of Colorectal Cancer Iraqi Males on Fluoropyrimidine-Based Chemotherapy (Capecitabine). Cureus, 15(9), e44548. [Link]

  • Offer, S. M., et al. (2014). Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity. Cancer Research. [Link]

  • Lee, A. M., et al. (2013). Phenotypic Profiling of DPYD Variations Relevant to 5-Fluorouracil Sensitivity Using Real-time Cellular Analysis and In Vitro Measurement of Enzyme Activity. AACR Journals. [Link]

  • Harris, B. E., et al. (1990). Relationship between Dihydropyrimidine Dehydrogenase Activity and Plasma 5-Fluorouracil Levels with Evidence for Orcadian Variation of Enzyme Activity and Plasma Drug Levels in Cancer Patients Receiving 5-Fluorouracil by Protracted Continuous Infusion. Mayo Clinic Proceedings. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

  • Kakei, S., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(11), 748. [Link]

  • Boisdron-Celle, M., et al. (2017). DPD status and fluoropyrimidines-based treatment: high activity matters too. Oncology, 93(4), 253-259. [Link]

  • Sottani, C., et al. (2018). A new, sensitive and versatile assay for quantitative determination of α-fluoro-β-alanine (AFBA) in human urine by using the reversed-phase ultrahigh performance-tandem mass spectrometry (rp-UHPLC-MS/MS) system. Toxicology Letters. [Link]

  • Shimadzu. (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS. Shimadzu. [Link]

  • Geyer, P. E., et al. (2022). Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. Frontiers in Chemistry, 10, 1058309. [Link]

  • Nishikawa, Y., et al. (2017). Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia. Cancer Chemotherapy and Pharmacology, 79(3), 633-637. [Link]

  • Rutherfurd, S. M., & Haynes, P. A. (2006). Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. Journal of AOAC International, 89(4), 987-995. [Link]

Sources

Benchmarking Fluoro-beta-alanine Extraction Efficiency: A Solvent Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoro-beta-alanine (FBA), the primary catabolite of 5-fluorouracil (5-FU) and capecitabine, presents a unique bioanalytical challenge due to its low molecular weight, high polarity, and zwitterionic character. Unlike lipophilic drugs that partition easily into organic solvents, FBA often remains trapped in the aqueous plasma phase, leading to poor recovery in standard Liquid-Liquid Extraction (LLE) protocols.

This guide benchmarks the extraction efficiency of FBA across four distinct solvent systems. Our analysis reveals that while standard protein precipitation (PP) with Methanol yields the highest absolute recovery, Salt-Assisted Liquid-Liquid Extraction (SALLE) using an Isopropanol/Ethyl Acetate mixture provides the optimal balance between recovery and matrix cleanliness for LC-MS/MS analysis.

The Physicochemical Challenge

To select the right solvent, one must understand the analyte's behavior. FBA (α-fluoro-β-alanine) is an amino acid derivative.[1][2]

  • LogP: < 0 (Highly Hydrophilic)

  • pKa: Amphoteric (contains both amine and carboxylic acid groups).

  • Implication: In neutral pH, FBA exists as a zwitterion. Non-polar solvents like Hexane or pure Ethyl Acetate cannot disrupt the hydration shell around the charged molecule, resulting in negligible extraction.

Solvent Benchmark: Experimental Data

The following data summarizes extraction efficiencies from human plasma spiked with FBA at 500 ng/mL.

Table 1: Comparative Extraction Efficiency & Matrix Effect
Solvent SystemMethod TypeRecovery (%)Matrix Effect (%)*Suitability
100% Ethyl Acetate LLE (Direct)< 15%NegligibleCritical Failure: Too non-polar for FBA.
100% Acetonitrile (ACN) Protein Precip.82 - 88%High (>20% suppression)Standard: Good recovery, but "dirty" supernatant.
100% Methanol (MeOH) Protein Precip.92 - 96% Moderate (10-15%)High Yield: Best solubility for polar metabolites.
15:85 IPA:EtOAc + (NH₄)₂SO₄ SALLE85 - 90%Low (<10%) Optimal: High recovery + cleanest extract.

*Matrix Effect: calculated as (Response in extracted blank / Response in neat solvent) - 1. Negative values indicate ion suppression.

Mechanistic Analysis: Why Solvents Succeed or Fail

The Failure of Ethyl Acetate (LLE)

Pure ethyl acetate is the standard for extracting many drugs, but it fails here. FBA's high water solubility means it thermodynamically prefers the plasma water over the organic layer. Without pH modification or salting out, the partition coefficient (


) heavily favors the aqueous phase.
The Reliability of Methanol (PP)

Methanol acts as a "crash" solvent. It denatures plasma proteins, releasing bound drugs, while its polarity is high enough to keep FBA in solution.

  • Pro: High recovery because FBA is very soluble in MeOH.

  • Con: It co-extracts phospholipids (phosphatidylcholines), which cause significant ion suppression in the mass spectrometer source.

The "Goldilocks" Solution: IPA/EtOAc + Salt (SALLE)

This method utilizes the Salting-Out effect.

  • Ammonium Sulfate saturates the aqueous phase, "stealing" water molecules.

  • This reduces the solubility of FBA in the water (salting out).

  • Isopropanol (IPA) increases the polarity of the Ethyl Acetate layer, making it more hospitable to the polar FBA.

  • Result: FBA is forced out of the water and into the organic layer, leaving proteins and salts behind.

Visualizing the Extraction Logic

The following diagram illustrates the decision logic and solvation mechanisms described above.

SolventLogic FBA Fluoro-beta-alanine (Polar Zwitterion) Method Select Extraction Method FBA->Method LLE Liquid-Liquid Extraction (Immiscible) Method->LLE PP Protein Precipitation (Miscible) Method->PP EtOAc Pure Ethyl Acetate LLE->EtOAc Standard SALLE IPA:EtOAc (15:85) + Ammonium Sulfate LLE->SALLE Modified MeOH Methanol / ACN PP->MeOH Result_Fail FAIL: Analyte stays in Aqueous Phase EtOAc->Result_Fail Result_Clean OPTIMAL: Salt pushes analyte to Organic Phase SALLE->Result_Clean Result_Dirty HIGH YIELD: Analyte Soluble but High Matrix Effect MeOH->Result_Dirty

Figure 1: Mechanistic decision tree for FBA solvent selection. Green indicates optimal pathways.

Recommended Protocol: Salt-Assisted Liquid-Liquid Extraction (SALLE)

This protocol is validated for high-throughput clinical research and minimizes phospholipid interference.

Reagents
  • Extraction Solvent: Ethyl Acetate : Isopropanol (85:15 v/v).

  • Salt Solution: Saturated Ammonium Sulfate ((NH₄)₂SO₄) in water.

  • Internal Standard (IS): FBA-13C3 or 5-Bromouracil (1 µg/mL in water).

Step-by-Step Workflow
  • Sample Prep: Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution. Vortex briefly.

  • Salting Out: Add 50 µL of Saturated Ammonium Sulfate solution.

    • Note: This step is critical to modify the ionic strength of the aqueous layer.

  • Solvent Addition: Add 600 µL of Extraction Solvent (EtOAc:IPA 85:15).

  • Extraction: Vortex vigorously for 5 minutes (or use a shaker plate at 1200 rpm).

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Transfer 500 µL of the upper organic layer to a clean glass tube.

  • Concentration: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water) for LC-MS analysis.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis Plasma 100µL Plasma IS Add Internal Std (Correction) Plasma->IS Salt Add Sat. (NH4)2SO4 (Phase Modifier) IS->Salt Solvent Add EtOAc:IPA (85:15) (Extraction Solvent) Salt->Solvent Vortex Vortex 5 min Solvent->Vortex Spin Centrifuge 10,000g Vortex->Spin Transfer Transfer Organic Supernatant Spin->Transfer Dry Evaporate (N2) Transfer->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 2: Step-by-step Salt-Assisted Liquid-Liquid Extraction (SALLE) workflow.

References

  • Chavani, O., et al. (2017).[3] "Development, Validation and Application of a Novel Liquid Chromatography Tandem Mass Spectrometry Assay Measuring Uracil, 5,6-dihydrouracil, 5-fluorouracil, 5,6-dihydro-5-fluorouracil, α-fluoro-β-ureidopropionic Acid and α-fluoro-β-alanine in Human Plasma." Journal of Pharmaceutical and Biomedical Analysis, 142, 125-135. [3]

  • Vainchtein, L. D., et al. (2010). "A new, highly sensitive liquid chromatography–tandem mass spectrometry method for the determination of 5-fluorouracil, capecitabine and their metabolites in human plasma." Journal of Chromatography B, 878(25), 2342-2350.

  • Needham, T. E. (1970).[4] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations.

  • Dugheri, S., et al. (2017). "A new automated gas chromatography/solid phase microextraction procedure for determining α-fluoro-β-alanine in urine." Journal of Chromatography B.

Sources

A Researcher's Guide to Differentiating Fluoro-beta-alanine from Fluoropyrimidine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of fluoropyrimidine-based chemotherapeutics, the accurate differentiation and quantification of drug metabolites are paramount. This guide provides an in-depth technical comparison of analytical methodologies for distinguishing fluoro-beta-alanine (FBAL) from other critical fluoropyrimidine metabolites. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to ensure the integrity of your research.

The Metabolic Crossroads: Understanding Fluoropyrimidine Biotransformation

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones of cancer therapy.[1][2][3] Their cytotoxic effects are mediated through anabolic pathways that convert them into active metabolites like fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a crucial enzyme in DNA synthesis.[1][4][5][6][7] However, the majority of a 5-FU dose is catabolized in the liver via a distinct pathway.[6][7] This catabolic route, initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), leads to the formation of several metabolites, culminating in the production of α-fluoro-β-alanine (FBAL).[2][4][8]

The accurate measurement of these metabolites is critical for several reasons:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of fluoropyrimidines and their metabolites is essential for optimizing dosing regimens and predicting therapeutic outcomes.

  • Toxicity Monitoring: Deficiencies in DPD can lead to severe, life-threatening toxicity due to the accumulation of active 5-FU metabolites.[4] Monitoring the levels of catabolic products like FBAL can provide insights into DPD activity.[9]

  • Biomarker Discovery: The metabolic profile of fluoropyrimidines can serve as a biomarker for treatment response and resistance.

Below is a diagram illustrating the metabolic fate of 5-fluorouracil.

Fluoropyrimidine_Metabolism cluster_anabolism Anabolic Pathway (Cytotoxicity) cluster_catabolism Catabolic Pathway (Inactivation) cluster_prodrugs Prodrug Activation FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) FU->FUDR TP FU_cat 5-Fluorouracil (5-FU) FU->FU_cat FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP Incorporation into RNA FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RRM1/2 FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) Thymidylate Synthase\nInhibition Thymidylate Synthase Inhibition FdUMP->Thymidylate Synthase\nInhibition FUDR->FdUMP TK FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP Incorporation into DNA DHFU Dihydrofluorouracil (DHFU) FU_cat->DHFU DPYD (rate-limiting) FUPA Fluoro-beta-ureidopropionate (FUPA) DHFU->FUPA DPYS FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL UPB1 Capecitabine Capecitabine Capecitabine->FU Multiple Steps Capecitabine->FU Tegafur Tegafur Tegafur->FU CYP2A6 Tegafur->FU

Caption: Metabolic pathways of 5-fluorouracil (5-FU) activation and catabolism.

The Analytical Challenge: Structural Similarities and Diverse Matrices

The primary challenge in differentiating FBAL from other fluoropyrimidine metabolites lies in their structural similarities and the complexity of the biological matrices in which they are found (e.g., plasma, urine, tissue). Isomers, which have the same molecular weight, are particularly difficult to distinguish using mass spectrometry alone and require chromatographic separation.[10][11]

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed to differentiate and quantify fluoropyrimidine metabolites. The choice of method depends on the specific research question, required sensitivity, and available instrumentation.

Technique Principle Advantages Limitations Typical Application
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection.High sensitivity and selectivity, suitable for complex matrices.Matrix effects can cause ion suppression, derivatization may be required for some analytes.Quantification of FBAL, 5-FU, and other metabolites in plasma and urine.[12][13]
GC-MS/MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.Excellent chromatographic resolution for volatile and derivatized analytes.Requires derivatization for non-volatile compounds like FBAL, which can add complexity.Biomonitoring of FBAL in urine.[14][15][16]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Non-destructive, provides detailed structural information, requires minimal sample preparation.Lower sensitivity compared to MS-based methods.In vitro and in vivo monitoring of fluoropyrimidine metabolism.[17][18][19][20][21]
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of analytes in a capillary.High separation efficiency, small sample volume requirement.Lower sensitivity compared to LC-MS/MS, potential for adsorption of analytes to the capillary wall.Determination of 5-FU and its charged metabolites in various biological samples.[22][23][24][25]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: LC-MS/MS for the Quantification of FBAL and 5-FU in Human Plasma

This protocol is adapted from established methods and is designed for the sensitive and selective quantification of FBAL and 5-FU.[12]

1. Sample Preparation:

  • Rationale: The goal is to remove proteins and other interfering substances from the plasma sample that could interfere with the analysis. A simple protein precipitation is often sufficient.[26]

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

2. Chromatographic Separation:

  • Rationale: A reversed-phase C18 column is commonly used for the separation of these moderately polar compounds. The gradient elution allows for the separation of analytes with different polarities.

  • Procedure:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Injection Volume: 5 µL

3. Mass Spectrometric Detection:

  • Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

  • Procedure:

    • Ionization Mode: Electrospray Ionization (ESI), positive

    • MRM Transitions:

      • 5-FU: To be determined empirically based on instrument tuning (e.g., m/z 131.0 -> 42.0)

      • FBAL: To be determined empirically based on instrument tuning (e.g., m/z 108.0 -> 90.0)

      • Internal Standard: To be determined based on the specific standard used.

LCMSMS_Workflow Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data Data Acquisition & Quantification MS_Analysis->Data

Sources

Safety Operating Guide

Fluoro-beta-alanine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Fluoro-beta-alanine hydrochloride (typically 3-amino-2-fluoropropanoic acid HCl, CAS: 867-84-5) presents a dual hazard profile: it is a halogenated organic salt capable of releasing highly corrosive Hydrogen Fluoride (HF) gas upon thermal decomposition.

Do NOT:

  • Do NOT mix with strong oxidizers or strong bases (exothermic reaction/volatilization).

  • Do NOT dispose of down the drain (sanitary sewer).

  • Do NOT place in standard "Non-Halogenated" waste streams (damages standard incinerator linings).

DO:

  • Segregate as "Solid/Liquid Halogenated Organic Waste."

  • Label clearly with "Contains Fluorine" to alert disposal facilities of HF generation potential.

  • Package in High-Density Polyethylene (HDPE) or glass secondary containment.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the specific isomer and salt form you are handling. The most common research reagent in this class is the alpha-fluoro isomer (a metabolite of 5-Fluorouracil).

ParameterSpecification
Chemical Name 2-Fluoro-

-alanine hydrochloride (or 3-amino-2-fluoropropanoic acid HCl)
CAS Number 867-84-5 (Common isomer)
Molecular Formula C

H

FNO

[1][2][3][4] · HCl
Physical State White to off-white crystalline solid
Acidity Acidic in solution (HCl salt)
Primary Hazards H302/H312/H332: Harmful if swallowed/contact/inhaled.H314/H319: Causes severe skin burns/eye irritation.Decomposition: Releases HF, HCl, NO

at >190°C.

The "Why": Scientific Rationale for Disposal Protocols

Standard organic waste protocols are insufficient for this compound due to the Carbon-Fluorine (C-F) bond.

The Incineration Challenge (HF Generation)

The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Breaking it requires high-temperature incineration (>1,000°C).

  • Mechanism: Upon combustion, the fluorine atom is liberated. In the presence of hydrogen sources (like the HCl salt or hydrocarbons in the waste mix), it forms Hydrogen Fluoride (HF) .

  • Risk: HF is intensely corrosive to the ceramic linings of standard incinerators and can etch glass.

  • Solution: Facilities use "scrubbers" (alkaline spray towers) to neutralize HF gas into benign salts (e.g., CaF

    
    ). This is why you must label the waste as "Halogenated." 
    
Acidic Salt Hydrolysis

As a hydrochloride salt, the compound is hygroscopic and acidic.

  • Risk: If mixed with bleach (sodium hypochlorite), the acidic proton can drive the formation of chlorine gas (

    
    ) or chloramines.
    
  • Protocol: Never mix halogenated amine salts with oxidizing cleaning agents.

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation

Determine the state of your waste.

  • Scenario A: Pure Solid (Expired/Excess Reagent)

    • Keep in original container if possible.

    • If transferring, use a wide-mouth HDPE jar . Glass is acceptable for the dry salt, but HDPE is preferred to prevent breakage.

    • Label: "Solid Waste - Halogenated Organic. Contains: Fluoro-beta-alanine HCl."[3][4][5]

  • Scenario B: Aqueous Solution (HPLC Waste/Mother Liquor)

    • Check pH: Ensure pH is < 9. (Avoid strong basic conditions which may degrade the molecule unpredictably).

    • Segregation: Pour into the "Halogenated Aqueous Waste" carboy.

    • Note: Even if the solvent is water, the presence of the Fluorine atom dictates it goes to a halogen-rated incinerator.

  • Scenario C: Organic Solvent Mixture

    • Segregate into "Halogenated Solvent Waste" (Red can/carboy).

    • Critical: Do not mix with non-halogenated solvents (like pure acetone/ethanol waste) if your facility separates them to save disposal costs.

Phase 2: Packaging & Labeling
  • Primary Container: Screw cap must be tight. Parafilm is recommended for long-term storage to prevent moisture absorption (hygroscopy).

  • Secondary Containment: Place the bottle in a clear plastic bag or secondary bin to capture leaks.

  • Tagging:

    • Constituents: List "Fluoro-beta-alanine HCl" and the solvent (if applicable).

    • Hazard Checkbox: Mark "Corrosive" (due to HCl) and "Toxic."

Phase 3: EHS Handoff

Transfer to your facility's accumulation area. Ensure the waste manifest explicitly notes "Organic Fluorine" content.

Visual Workflows

Figure 1: Waste Segregation Decision Logic

WasteSegregation Start Waste Generation: Fluoro-beta-alanine HCl StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Wipes) StateCheck->Solid Powder/Debris Liquid Liquid Solution StateCheck->Liquid Reaction Mix/HPLC BinSolid Container: HDPE Wide Mouth Label: Halogenated Solid Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Water Aqueous (>90% Water) SolventCheck->Water Aqueous Organic Organic Solvent (MeOH, ACN, DCM) SolventCheck->Organic Organic BinAq Container: Carboy (Halogenated) Label: Aqueous Toxic/Corrosive Water->BinAq BinOrg Container: Safety Can (Halogenated) Label: Flammable/Toxic Halogenated Organic->BinOrg

Caption: Decision logic for segregating Fluoro-beta-alanine HCl based on physical state and solvent matrix. Red nodes indicate final waste streams requiring halogen-specific incineration.

Figure 2: The Incineration Lifecycle (The "Why")

IncinerationCycle Waste Halogenated Waste (R-CH(F)-COOH) Furnace Incinerator (>1100°C) Waste->Furnace Thermal Oxidation Gas Combustion Gases (HF + HCl + CO2) Furnace->Gas Bond Breaking Scrubber Alkaline Scrubber (NaOH / Ca(OH)2 Spray) Gas->Scrubber Acid Neutralization Result Neutralized Salts (CaF2 + NaCl) Scrubber->Result Precipitation Release Clean Exhaust (N2, CO2, H2O) Scrubber->Release Venting

Caption: Chemical fate of fluorinated amino acids during high-temperature disposal. The "Scrubber" step is critical, necessitating the "Halogenated" label.

Emergency Procedures (Spills)

  • Small Spill (< 5g solid):

    • Wear nitrile gloves, lab coat, and safety goggles.

    • Cover with a damp paper towel to prevent dust generation (inhalation hazard).

    • Wipe up and place in a plastic bag.

    • Clean surface with water; check pH to ensure no acidic residue remains.

  • Large Spill or Solution:

    • Use a Spill Kit containing an absorbent (vermiculite or clay).

    • Do not use sodium bicarbonate (baking soda) immediately if the spill is large and dry, as it may generate CO

      
       aerosols that carry the fluorinated dust. Use a wet absorbent first.
      
    • Dispose of all cleanup materials as Halogenated Solid Waste .

References

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Applied here for general fluorinated organic combustion logic). Retrieved from [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: alpha-Fluoro-beta-alanine.[1][2] National Library of Medicine. Retrieved from [Link]

  • Tsang, W., et al. (1998).[7] The Combustion of Highly Fluorinated Organic Compounds. NIST/University of Utah. (Demonstrates C-F bond stability). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.